Technical Documentation Center

(2-Fluoro-4-isopropylphenyl)boronic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (2-Fluoro-4-isopropylphenyl)boronic acid
  • CAS: 2225174-97-8

Core Science & Biosynthesis

Foundational

A Technical Guide to the Physicochemical Characteristics of Fluorinated Isopropylphenyl Boronic Acids

Introduction: The Strategic Role of Fluorine and Boron in Modern Drug Discovery The incorporation of boron, particularly in the form of boronic acids, has become an increasingly prevalent strategy in medicinal chemistry....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorine and Boron in Modern Drug Discovery

The incorporation of boron, particularly in the form of boronic acids, has become an increasingly prevalent strategy in medicinal chemistry.[1] Boronic acids are unique Lewis acids that can form reversible covalent bonds with diols, a motif present in many biological molecules like sugars and glycoproteins.[2] This ability, combined with their low toxicity, has led to the development of several FDA-approved drugs, including the proteasome inhibitor Bortezomib.[1][3] However, the utility of simple arylboronic acids is often hampered by challenges such as metabolic instability, particularly a susceptibility to oxidation and protodeboronation.[3][4]

Strategic fluorination of the phenyl ring, coupled with substitution by lipophilic groups like isopropyl, offers a powerful approach to modulate the core physicochemical properties of these pharmacophores. Fluorine, with its high electronegativity, can profoundly alter the electronic environment of the boronic acid moiety, influencing its acidity, stability, and interaction profile.[5][6][7] Simultaneously, the isopropyl group provides a tool to fine-tune lipophilicity and steric interactions. This guide provides an in-depth analysis of the key physicochemical characteristics of fluorinated isopropylphenyl boronic acids, offering both foundational principles and practical experimental protocols for their characterization.

Acidity and Lewis Character (pKa)

The primary mode of interaction for a boronic acid is its Lewis acidity—the ability of the boron atom to accept a pair of electrons. In an aqueous environment, this is characterized by the pKa, which reflects the equilibrium between the neutral, trigonal planar boronic acid (sp² hybridized) and the anionic, tetrahedral boronate species (sp³ hybridized).

The introduction of electron-withdrawing fluorine atoms to the phenyl ring significantly increases the Lewis acidity of the boron center, resulting in a lower pKa value.[6][7] This increased acidity can enhance the molecule's ability to bind to biological diols at physiological pH.[8] The position and number of fluorine substituents allow for fine-tuning of this property. For example, the pKa for unsubstituted phenylboronic acid is approximately 8.86, while the introduction of fluorine atoms can lower this value into the physiologically relevant range. The range of pKa values for various fluorinated phenylboronic acids is reported to be between 6.17 and 8.77.[7]

Comparative pKa Data for Fluorinated Phenylboronic Acids
CompoundpKa ValueComments
Phenylboronic Acid~8.86[7]Unsubstituted reference.
4-Fluorophenylboronic acid8.77[7]Highest pKa among fluoro-substituted isomers, indicating the weakest effect in the para position.
{3-Fluoro-4-[(propan-2-yl)oxy]phenyl}boronic acid~8.28 (Predicted)[9]A specific example incorporating both fluorine and an isopropyl-containing group.
2,3,4,6-Tetrafluorophenylboronic acid6.17[7]Demonstrates the cumulative acidifying effect of multiple fluorine substituents.
Unsubstituted Benzoxaborole7.39[7]A related cyclic boronate ester with a lower pKa than phenylboronic acid.
Fluoro-substituted Benzoxaboroles6.36 - 6.97[7]Fluorination further lowers the pKa of the benzoxaborole scaffold.
Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol outlines the determination of pKa by titrating the boronic acid with a standardized base and monitoring the pH.

Methodology:

  • Preparation of Boronic Acid Solution: Accurately weigh and dissolve the fluorinated isopropylphenyl boronic acid in a known volume of a suitable solvent, often a water/methanol or water/DMSO mixture for compounds with low aqueous solubility.[6][10] A typical concentration is in the range of 2 × 10⁻³ to 8 × 10⁻⁴ M.[6] Ensure a constant ionic strength is maintained using a background electrolyte like 0.1 M KCl.[6]

  • Titrator Calibration: Calibrate a pH meter/autotitrator using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

  • Titration: Place the boronic acid solution in a thermostated vessel and immerse the calibrated pH electrode. Titrate the solution with a standardized, carbonate-free solution of NaOH (e.g., 0.1 M), adding small, precise volumes of titrant.

  • Data Acquisition: Record the pH value after each addition of NaOH, allowing the reading to stabilize. Continue the titration well past the equivalence point.

  • Data Analysis: Plot the pH versus the volume of NaOH added to generate a titration curve. The pKa can be determined as the pH at the half-equivalence point. Alternatively, use software to calculate the pKa from the titration data by fitting to the appropriate Henderson-Hasselbalch model.

pKa_Determination_Workflow cluster_prep Solution Preparation cluster_titration Automated Titration cluster_analysis Data Analysis prep1 Weigh Boronic Acid prep2 Dissolve in H2O/Co-solvent (e.g., Methanol) prep1->prep2 prep3 Add Background Electrolyte (e.g., 0.1M KCl) prep2->prep3 calib Calibrate pH Electrode (3-point calibration) prep3->calib Sample titrate Titrate with Standardized NaOH calib->titrate record Record pH vs. Titrant Volume titrate->record plot Plot Titration Curve (pH vs. Volume) record->plot Data calc Determine pKa (pH at half-equivalence point) plot->calc

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (logP/logD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, and excretion (ADME). It is commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water.

Fluorine's effect on lipophilicity is complex. While a single fluorine atom is often considered a "lipophilic hydrogen," replacing a hydrogen atom with fluorine generally increases the logP of the parent molecule. The isopropyl group is strongly lipophilic and will significantly increase the overall logP of the molecule. The interplay between the polar boronic acid group, the electronegative fluorine atoms, and the hydrophobic isopropyl group will dictate the final lipophilicity profile. For ionizable compounds like boronic acids, the distribution coefficient (logD) at a specific pH (e.g., physiological pH 7.4) is a more relevant parameter.

Lipophilicity Data
CompoundParameterValueComments
{3-Fluoro-4-[(propan-2-yl)oxy]phenyl}boronic acidPredicted LogKow (logP)2.12[9]A calculated value for a relevant structure.
{3-Fluoro-4-[(propan-2-yl)oxy]phenyl}boronic acidPredicted LogD at pH 7.42.02[9]The distribution coefficient is slightly lower than logP due to partial ionization at this pH.
Experimental Protocol: logP/logD Determination by Reverse-Phase HPLC

This method correlates the retention time (tR) of a compound on a reverse-phase HPLC column with the known logP values of a set of standard compounds.[11] It is a rapid and compound-sparing alternative to the traditional shake-flask method.

Methodology:

  • System Preparation: Use a reverse-phase C18 column (e.g., Acquity BEH C18) with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[12]

  • Calibration:

    • Prepare stock solutions of 5-7 standard compounds with known logP values that bracket the expected logP of the test compound.

    • Inject each standard individually and record its retention time (t₀ for an unretained compound, tR for the standard).

    • Calculate the capacity factor k' for each standard: k' = (tR - t₀) / t₀.

    • Generate a calibration curve by plotting the known logP values of the standards against their calculated log k' values. The relationship should be linear (logP = a * log k' + b).

  • Sample Analysis:

    • Prepare a solution of the fluorinated isopropylphenyl boronic acid in the mobile phase.

    • Inject the sample onto the HPLC system using the same conditions as the standards and record its retention time.

    • Calculate the capacity factor k' for the test compound.

  • logP Calculation: Interpolate the logP of the test compound from its measured log k' value using the linear equation derived from the calibration curve.[11]

  • logD Determination: To determine logD, the aqueous component of the mobile phase should be buffered to the desired pH (e.g., pH 7.4 with phosphate buffer). The same procedure is then followed.

logP_Measurement_Principle cluster_column Reverse-Phase HPLC Column cluster_compounds Compound Partitioning sp Stationary Phase (Hydrophobic, e.g., C18) hydrophobic More Lipophilic (High logP) sp->hydrophobic Elutes Slower (Longer Retention Time) mp Mobile Phase (Polar, Aqueous/Organic) hydrophilic More Hydrophilic (Low logP) mp->hydrophilic Elutes Faster (Shorter Retention Time) hydrophilic->mp Stronger Affinity hydrophobic->sp Stronger Affinity

Caption: Principle of logP estimation via reverse-phase HPLC.

Aqueous Solubility

Solubility is a fundamental property that affects a drug's formulation, administration, and bioavailability. Phenylboronic acids generally have low to moderate aqueous solubility.[13] For instance, the solubility of unsubstituted phenylboronic acid is approximately 2 g per 100 cm³ of water at 20°C.[13]

The introduction of substituents can significantly alter this property. Highly lipophilic groups like isobutyl have been shown to decrease solubility compared to the parent phenylboronic acid.[13] Therefore, the isopropyl group is expected to reduce aqueous solubility. Conversely, the polar nature of the C-F bond and the boronic acid group itself contribute to aqueous solubility. The final solubility will be a balance of these opposing factors.

Solubility Data for Related Fluorophenylboronic Acids
CompoundSolubilityConditions
3-Fluorophenylboronic acid27.1 g/L[14]at 20°C
4-Fluorophenylboronic acidSlightly soluble in water[15]Qualitative data.
4-Carboxy-3-fluorophenylboronic acidSoluble in water[16]The carboxyl group significantly enhances solubility.
Experimental Protocol: Solubility Determination by the Shake-Flask Method

This is the gold-standard method for determining thermodynamic solubility.

Methodology:

  • Sample Preparation: Add an excess amount of the solid fluorinated isopropylphenyl boronic acid to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed, screw-cap vial.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound.

  • Phase Separation: After equilibration, allow the suspension to stand or centrifuge it to separate the undissolved solid from the saturated solution.

  • Sample Extraction: Carefully withdraw a clear aliquot of the supernatant, ensuring no solid particles are transferred.

  • Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved boronic acid using a validated analytical technique, such as HPLC with UV detection or LC-MS.[12]

  • Calculation: The measured concentration of the saturated solution represents the aqueous solubility of the compound under the specified conditions.

Chemical Stability

A significant hurdle for the use of boronic acids in biological contexts is their metabolic instability.[3][4][17] The two primary degradation pathways are:

  • Oxidative Deboronation: Boronic acids and their boronate esters can be oxidized by reactive oxygen species (ROS), such as hydrogen peroxide, at rates comparable to thiols at physiological pH.[17][18] This process converts the boronic acid to the corresponding phenol, cleaving the C-B bond.

  • Protodeboronation: This is a slower process involving the cleavage of the C-B bond by a proton source, replacing the boronic acid group with a hydrogen atom.[4][19] This reaction is influenced by pH and can be catalyzed by the boronic acid itself when the pH is close to its pKa.[19]

The electron-withdrawing nature of fluorine substituents can influence these pathways. By increasing the Lewis acidity and diminishing electron density on the boron atom, fluorination can potentially enhance oxidative stability by slowing the rate-limiting step in the oxidation reaction.[17][18] Furthermore, structural modifications, such as inducing intramolecular coordination (e.g., forming boralactones), have been shown to dramatically increase stability by over 10,000-fold.[3][17][18]

Stability_Pathways cluster_oxidation Oxidative Deboronation cluster_protodeboronation Protodeboronation Start Fluorinated Isopropylphenyl Boronic Acid Ar-B(OH)2 Oxidation Reaction with ROS (e.g., H2O2) Start->Oxidation Protonation Reaction with H+ Start->Protonation Phenol Corresponding Phenol Ar-OH Oxidation->Phenol Arene Parent Arene Ar-H Protonation->Arene

Caption: Major degradation pathways for aryl boronic acids.

Experimental Protocol: Assessment of Oxidative Stability

This protocol measures the rate of degradation of a boronic acid in the presence of an oxidizing agent.

Methodology:

  • Reaction Setup: Prepare a solution of the fluorinated isopropylphenyl boronic acid in a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Initiation of Oxidation: Initiate the reaction by adding a known concentration of an oxidizing agent, such as hydrogen peroxide (H₂O₂). The reaction should be carried out at a constant temperature.

  • Time-Course Monitoring: At specific time intervals (t₀, t₁, t₂, ... tₙ), withdraw aliquots of the reaction mixture.

  • Reaction Quenching: Immediately quench the reaction in the aliquot, for example, by rapid dilution into a cold mobile phase.

  • Analysis: Analyze the quenched aliquots by a suitable method, such as reverse-phase HPLC, to quantify the remaining concentration of the parent boronic acid.

  • Kinetic Analysis: Plot the concentration of the boronic acid versus time. Fit the data to an appropriate kinetic model (e.g., first-order or second-order decay) to determine the rate constant (k) of degradation. This rate can be compared to that of a reference compound like unsubstituted phenylboronic acid to determine relative stability.

Conclusion

Fluorinated isopropylphenyl boronic acids are a class of compounds designed to leverage the unique properties of both boron and fluorine for applications in drug discovery and materials science. The strategic placement of fluorine atoms allows for the precise tuning of the boronic acid's Lewis acidity (pKa), a critical parameter for its biological activity. This electronic modulation, combined with the steric and lipophilic contributions of the isopropyl group, results in a complex physicochemical profile. Understanding and quantifying the pKa, logP/logD, aqueous solubility, and chemical stability are paramount for predicting the behavior of these molecules in biological systems and for designing next-generation covalent therapeutics with improved efficacy and pharmacokinetic properties. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of these promising compounds.

References

  • Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]

  • Adamczyk-Woźniak, A., & Sporzyński, A. (n.d.). pKa values of boronic acids X-C6H4B(OH)2 with F, CF3 and OCF3 substituents. ResearchGate. [Link]

  • Graham, B. J. (2021). Improving the oxidative stability of boronic acids through stereoelectronic effects. ACS Spring 2021. [Link]

  • Graham, B., et al. (2020). Boronic Acid with High Oxidative Stability and Utility in Biological Contexts. ChemRxiv. [Link]

  • Sporzyński, A., et al. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules. [Link]

  • Smith, M. K., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. [Link]

  • MIT Technology Licensing Office. (n.d.). Boron-Containing Pharmacophore. [Link]

  • Beaudoin, D. (2019). Design and Discovery of Boronic Acid Drugs. eScholarship@McGill. [Link]

  • Sporzyński, A., et al. (2017). Solubility of phenylboronic compounds in water. ResearchGate. [Link]

  • ChemBK. (2024). 4-Carboxy-3-fluorobenzeneboronic acid. [Link]

  • Hiller, N. J., et al. (2024). On the Computational Determination of the pKa of Some Arylboronic Acids. MDPI. [Link]

  • AA Blocks. (2019). Chemistry Of Boronic Esters. [Link]

  • Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]

  • Sia, T., et al. (2018). Origins, and formulation implications, of the pKa difference between boronic acids and their esters: A density functional theory study. European Journal of Pharmaceutical Sciences. [Link]

  • Adamczyk-Woźniak, A., & Sporzyński, A. (2020). Influence of fluorine substituents on the properties of phenylboronic compounds. ResearchGate. [Link]

  • ResearchGate. (2011). Kinetic study of the complex formation of boric and boronic acids with mono- and diprotonated ligands. [Link]

  • Zarzeczańska, D., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules. [Link]

  • Liu, Z., et al. (2017). Synthesis and Applications of Boronate Affinity Materials. Analytical Chemistry. [Link]

  • Van der Veken, B., et al. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Ghent University. [Link]

  • Adamczyk-Woźniak, A., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules. [Link]

  • Jones, C., et al. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. [Link]

  • PubChem. (n.d.). 4-Fluorophenylboronic acid. [Link]

  • PubChem. (n.d.). 3-Fluorophenylboronic acid. [Link]

  • Google Patents. (2002). Determination of log P coefficients via a RP-HPLC column.
  • Kumar, A., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. [Link]

  • Agilent. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. [Link]

  • Kissa, E. (2001). Chemistry, Properties, and Uses of Commercial Fluorinated Surfactants. OUCI. [Link]

  • U.S. EPA. (n.d.). {3-Fluoro-4-[(propan-2-yl)oxy]phenyl}boronic acid. CompTox Chemicals Dashboard. [Link]

  • Organic Chemistry Data. (2017). Bordwell pKa Table. [Link]

  • Zarzeczańska, D., & Adamczyk-Woźniak, A. (2017). Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. Amanote Research. [Link]

Sources

Exploratory

Electronic Effects of Fluorine Substitution on Phenylboronic Acid Reactivity

Executive Summary Fluorine substitution on phenyl rings is a cornerstone of modern medicinal chemistry, utilized to modulate metabolic stability (blocking P450 oxidation), lipophilicity, and binding affinity. However, in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluorine substitution on phenyl rings is a cornerstone of modern medicinal chemistry, utilized to modulate metabolic stability (blocking P450 oxidation), lipophilicity, and binding affinity. However, introducing fluorine atoms—particularly in polyfluorinated or ortho-substituted patterns—drastically alters the electronic profile of phenylboronic acids (PBAs).

This guide addresses the critical challenge: Fluorine substitution often accelerates protodeboronation (C–B bond cleavage) faster than the desired transmetallation in Suzuki-Miyaura cross-couplings.

This document provides a mechanistic understanding of these electronic effects and actionable protocols to successfully couple unstable fluorinated substrates.

Theoretical Framework: The Electronic Tug-of-War

To predict reactivity, one must understand how fluorine modifies the electron density at the boron center and the ipso-carbon. Fluorine exerts two opposing effects:

  • Inductive Withdrawal (-I): High electronegativity pulls electron density through the

    
    -framework.
    
  • Resonance Donation (+R): Lone pair donation into the

    
    -system (ortho/para positions).
    
Impact on Lewis Acidity (pKa)

The reactivity of a boronic acid in Suzuki coupling is dictated by its Lewis acidity—specifically, the ease with which it forms the reactive hydroxyboronate anion [Ar-B(OH)


]

under basic conditions.
  • Meta-Fluorine: The +R effect is negligible. The strong -I effect dominates, significantly increasing Lewis acidity (lowering pKa).

  • Para-Fluorine: The -I and +R effects nearly cancel each other out.[1] The pKa of 4-fluorophenylboronic acid is remarkably similar to unsubstituted phenylboronic acid.

  • Ortho-Fluorine: This is the most complex scenario. While the -I effect is strong, steric interactions and potential intramolecular hydrogen bonding (B-O-H

    
     F) can stabilize or destabilize the tetrahedral boronate. Generally, polyfluorination (e.g., pentafluorophenyl) leads to high Lewis acidity.
    
Table 1: Electronic Parameters of Fluorinated Phenylboronic Acids
Substituent PatternHammett Constant (

)
Approx.[2][3][4][5] pKa (aq)Electronic CharacterReactivity Implication
Unsubstituted 0.00~8.8NeutralStandard reactivity.
4-Fluoro (para)

~8.7Balanced (-I / +R)Stable; standard coupling conditions apply.
3-Fluoro (meta)

~7.8Electron Deficient (-I)Increased Lewis acidity; slightly faster boronate formation.
2,6-Difluoro N/A (Steric/Ortho)~6.5 - 7.0Highly DeficientCritical Instability. Rapid protodeboronation.
Pentafluoro High

< 6.0Extreme Lewis AcidForms boronate at low pH; extremely unstable to hydrolysis.

The Stability Challenge: Protodeboronation Mechanisms

The primary failure mode for fluorinated PBAs is protodeboronation —the replacement of the Boron moiety with a Hydrogen atom before the cross-coupling can occur.

The Mechanism (Lloyd-Jones Pathway)

Research by Lloyd-Jones et al. has elucidated that base-catalyzed protodeboronation does not occur on the neutral acid, but on the boronate anion .

  • Speciation: Base converts the boronic acid to the boronate anion.

  • Ipso-Protonation: The electron-withdrawing nature of Fluorine (especially at ortho positions) stabilizes the developing negative charge at the ipso-carbon during C-B bond cleavage.

  • Cleavage: The C-B bond breaks, releasing boric acid and the fluorinated arene (side product).

Visualization: The Kinetic Competition

The following diagram illustrates the "Race" between the desired Transmetallation (Suzuki cycle) and the undesired Protodeboronation.

G cluster_0 Activation Phase cluster_1 The Kinetic Race Neutral Ar-B(OH)2 (Neutral Acid) Boronate [Ar-B(OH)3]- (Reactive Boronate) Neutral->Boronate + OH- (pH > pKa) Transmetallation Transmetallation (To Pd-Catalyst) Boronate->Transmetallation k_trans (Desired) Deboronation Protodeboronation (Ar-H Side Product) Boronate->Deboronation k_debor (Undesired) Mechanism Mechanism: 1. Ipso-C Protonation 2. C-B Bond Cleavage Boronate->Mechanism caption Fig 1: The boronate anion is the bifurcation point. Fluorine substitution increases k_debor significantly.

Experimental Optimization Strategies

To couple fluorinated substrates successfully, you must maximize


 (rate of transmetallation) relative to 

(rate of deboronation).
Strategy A: The "Flash" Coupling (Buchwald Precatalysts)

For unstable substrates (e.g., 2,6-difluorophenylboronic acid), standard Pd(PPh


)

cycles are too slow. The boronic acid decomposes before it finds the palladium.
  • Solution: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) and precatalysts (e.g., XPhos Pd G2/G3). These catalysts facilitate extremely rapid oxidative addition and transmetallation.

Strategy B: Concentration Control (Slow Addition)

Since protodeboronation is often second-order or dependent on the concentration of the boronate, keeping the standing concentration of the boronate low can help.

  • Solution: Slowly add the base or the boronic acid to the reaction mixture via syringe pump.

Strategy C: Anhydrous Transmetallation

Water is the proton source for deboronation.

  • Solution: Use anhydrous bases (e.g., K

    
    PO
    
    
    
    , CsF) in aprotic solvents (Dioxane, Toluene). While some water is usually required for the boroxine-to-acid equilibrium, strictly limiting it reduces the rate of protonolysis.

Validated Protocols

Protocol 1: Stability Assessment (NMR Kinetic Assay)

Before attempting a scale-up, quantify the stability of your fluorinated reagent.

  • Preparation: Dissolve the fluorinated boronic acid (0.1 mmol) in the desired solvent mixture (e.g., THF:H

    
    O 4:1).
    
  • Internal Standard: Add 1.0 equiv of an inert internal standard (e.g., 1,3,5-trimethoxybenzene or

    
    -trifluorotoluene for 
    
    
    
    F NMR).
  • Activation: Add the base (e.g., 3.0 equiv K

    
    CO
    
    
    
    ) at
    
    
    .
  • Monitoring: Immediately insert into NMR probe pre-heated to reaction temperature (e.g., 60°C).

  • Data Collection: Acquire

    
    F or 
    
    
    
    H spectra every 5 minutes for 1 hour.
  • Analysis: Plot ln[ArB(OH)

    
    ] vs. time to determine the pseudo-first-order rate constant (
    
    
    
    ).
    • Decision: If

      
       min, standard Suzuki conditions will fail. Switch to Protocol 2.
      
Protocol 2: High-Rate Coupling for Unstable Substrates (2,6-F Systems)

Designed to outcompete deboronation.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Unstable Fluorinated Boronic Acid (1.5 - 2.0 equiv)

  • Catalyst: XPhos Pd G2 (2-5 mol%)

  • Base: K

    
    PO
    
    
    
    (0.5 M aqueous solution, 3.0 equiv)
  • Solvent: THF (degassed)

Workflow:

  • Charge: Add Aryl Halide and XPhos Pd G2 to the vial. Seal and purge with N

    
    .
    
  • Solvent: Add degassed THF.

  • Activation: Add the K

    
    PO
    
    
    
    solution.
  • Rapid Injection: Dissolve the Boronic Acid in a minimal amount of THF. Inject this solution rapidly into the stirring catalyst mixture at room temperature (or mild heat, 40°C).

    • Why? We want the catalyst fully active (oxidative addition complete) before the unstable boronate sees the base.

  • Quench: Monitor by LCMS. Reaction is typically complete in <30 mins.

Decision Logic for Fluorinated Substrates

Use this logic flow to select the correct experimental conditions.

DecisionTree Start Fluorinated Substrate Analysis Pos Substitution Pattern? Start->Pos Para Para/Meta-F Pos->Para Low Sterics Ortho Ortho-F / Poly-F Pos->Ortho High Sterics/Induction Standard Standard Suzuki (Pd(PPh3)4, Na2CO3) Para->Standard Check Is it 2,6-Di-F or C6F5? Ortho->Check YesCritical YES: Highly Unstable Check->YesCritical NoOrtho NO: Moderately Stable Check->NoOrtho MIDA Use MIDA Boronate or Trifluoroborate YesCritical->MIDA Option A (Slow Release) Buchwald Use XPhos Pd G2 + Rapid Injection YesCritical->Buchwald Option B (Fast Cat) NoOrtho->Buchwald caption Fig 2: Decision matrix for selecting coupling conditions based on fluorine topology.

References

  • Cox, P. A., et al. (2017). Base-Catalyzed Protodeboronation of Arylboronic Acids and Esters.[1][6] Journal of the American Chemical Society, 139(37), 13156–13165. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[7] Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. [Link]

Sources

Foundational

An In-Depth Technical Guide to (2-Fluoro-4-isopropylphenyl)boronic acid: Safety, Handling, and Application in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals (2-Fluoro-4-isopropylphenyl)boronic acid is a specialized organoboron compound that has garnered significant interest within the pharmaceutical industry. It...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

(2-Fluoro-4-isopropylphenyl)boronic acid is a specialized organoboron compound that has garnered significant interest within the pharmaceutical industry. Its unique structural features—a fluorine atom and an isopropyl group on the phenyl ring—confer advantageous properties for its use as a key building block in the synthesis of complex organic molecules. This guide provides a comprehensive overview of its safety profile, handling procedures, and a practical application in the development of novel therapeutics, specifically focusing on its role in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.

Hazard Identification and Safety Profile

While a specific Safety Data Sheet (SDS) for (2-Fluoro-4-isopropylphenyl)boronic acid is not publicly available, a thorough analysis of SDS for structurally similar fluorinated and substituted phenylboronic acids allows for a reliable inference of its hazard profile in accordance with the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Anticipated GHS Classification:

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation.
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation.
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)3H335: May cause respiratory irritation.
Acute Toxicity, Oral (Potential)4H302: Harmful if swallowed.

Signal Word: Warning

Hazard Pictograms:



Precautionary Statements:

  • Prevention:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

    • P264: Wash skin thoroughly after handling.[2]

    • P270: Do not eat, drink or smoke when using this product.[3]

    • P271: Use only outdoors or in a well-ventilated area.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

  • Response:

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

    • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]

    • P312: Call a POISON CENTER or doctor/physician if you feel unwell.

  • Storage:

    • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

  • Disposal:

    • P501: Dispose of contents/container to an approved waste disposal plant.[4]

Safe Handling and Storage Protocols

The chemical stability and utility of boronic acids are contingent upon proper handling and storage. These protocols are designed to maintain the integrity of (2-Fluoro-4-isopropylphenyl)boronic acid and ensure the safety of laboratory personnel.

Handling
  • Engineering Controls: All manipulations of (2-Fluoro-4-isopropylphenyl)boronic acid should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[5]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

    • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected prior to use and disposed of properly after handling.[3]

    • Skin and Body Protection: A laboratory coat should be worn. For larger quantities, additional protective clothing may be necessary.

  • Hygiene Practices: Avoid ingestion and inhalation. Do not eat, drink, or smoke in areas where the compound is handled. Wash hands thoroughly after handling.[3]

Storage
  • Conditions: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6] The compound should be protected from moisture and light.

  • Containers: Keep the container tightly sealed to prevent degradation.

Emergency Procedures

In the event of accidental exposure or spillage, the following first-aid and cleanup measures should be implemented immediately.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Accidental Release Measures
  • Spill Cleanup:

    • Evacuate the area and ensure adequate ventilation.

    • Wear appropriate personal protective equipment (PPE) as outlined in Section 2.1.

    • Carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.

    • Clean the spill area with a suitable solvent and then wash with soap and water.

  • Waste Disposal: Dispose of the waste material in accordance with all applicable federal, state, and local regulations.

Application in Drug Discovery: Synthesis of a DPP-4 Inhibitor Intermediate

The strategic incorporation of fluorine atoms and lipophilic groups like isopropyl into drug candidates can significantly enhance their pharmacological properties, including potency, metabolic stability, and bioavailability.[7] (2-Fluoro-4-isopropylphenyl)boronic acid is an exemplary building block for this purpose, particularly in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral medications for the management of type 2 diabetes.[8]

The Role of (2-Fluoro-4-isopropylphenyl)boronic acid in DPP-4 Inhibitor Synthesis

The primary utility of (2-Fluoro-4-isopropylphenyl)boronic acid in this context is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[9] This palladium-catalyzed reaction is a cornerstone of modern medicinal chemistry for its reliability and functional group tolerance in creating carbon-carbon bonds.[10]

The diagram below illustrates the logical workflow for the synthesis of a key intermediate for a DPP-4 inhibitor, highlighting the pivotal role of the Suzuki-Miyaura coupling.

Suzuki_Coupling_Workflow cluster_reactants Starting Materials cluster_reaction Suzuki-Miyaura Coupling A (2-Fluoro-4-isopropylphenyl)boronic acid C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Toluene/Water) A->C B Aryl Halide (e.g., Bromopyrimidine derivative) B->C D Biaryl Intermediate C->D C-C Bond Formation E Further Synthetic Steps (e.g., deprotection, amidation) D->E F DPP-4 Inhibitor E->F

Caption: Workflow for DPP-4 inhibitor synthesis.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a detailed methodology for the palladium-catalyzed Suzuki-Miyaura coupling of (2-Fluoro-4-isopropylphenyl)boronic acid with a generic aryl bromide to form a biaryl intermediate.

Materials:

  • (2-Fluoro-4-isopropylphenyl)boronic acid (1.0 eq)

  • Aryl Bromide (1.1 eq)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Toluene (anhydrous)

  • Water (degassed)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add (2-Fluoro-4-isopropylphenyl)boronic acid, the aryl bromide, and potassium carbonate.

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄, to the flask.

  • Solvent Addition: Add anhydrous toluene and degassed water to the flask. The typical solvent ratio is 4:1 toluene to water.

  • Reaction Execution: Stir the reaction mixture vigorously and heat to reflux (approximately 110 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl intermediate.

The causality behind these experimental choices lies in the established mechanism of the Suzuki-Miyaura coupling. The base (K₂CO₃) is crucial for the activation of the boronic acid to form a boronate species, which then undergoes transmetalation with the palladium catalyst. The biphasic solvent system (toluene/water) facilitates the dissolution of both the organic and inorganic reagents.

Conclusion

(2-Fluoro-4-isopropylphenyl)boronic acid is a valuable reagent in modern drug discovery, offering a strategic advantage in the synthesis of complex pharmaceutical agents. A thorough understanding of its hazard profile and adherence to strict safety and handling protocols are paramount for its effective and safe utilization in the laboratory. Its successful application in the synthesis of DPP-4 inhibitors via the Suzuki-Miyaura coupling underscores its importance as a key building block for the development of new and improved therapeutics.

References

  • Fluorinated Boronic Acids: Enhancing Drug Discovery and Development. (2026, February 13). Accessed on 2026-02-18.
  • Synthetic Overview of FDA-Approved Dipeptidyl Peptidase-4 Inhibitors (DPP-4I). (2025, February 27). Current Enzyme Inhibition.
  • Safety Data Sheet. (2024, December 19). CymitQuimica.
  • SAFETY D
  • Boric acid MSDS. (2005, October 10). Farnell.
  • SAFETY DATA SHEET. (2025, October 15). Combi-Blocks.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2025, October 16).
  • Which boronic acids are used most frequently for synthesis of bioactive molecules ? (2020, October 26). ChemRxiv.
  • SAFETY D
  • SAFETY DATA SHEET. (2025, December 24). Pramol-Chemie AG.
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • (2-Benzyloxy-4-fluorophenyl)
  • phenyl boronic acid. s d fine-chem limited.
  • SAFETY DATA SHEET. (2025, February 24). TCI Chemicals.
  • SAFETY D
  • SAFETY DATA SHEET. (2025, November 14). TCI Chemicals.
  • • SAFETY DATA SHEET. (2025, October 15). Sigma-Aldrich.
  • Safety Data Sheet: Phenylboronic acid. Carl ROTH.

Sources

Exploratory

Literature review of (2-Fluoro-4-isopropylphenyl)boronic acid derivatives

The following technical guide details the chemical profile, synthesis, and medicinal chemistry applications of (2-Fluoro-4-isopropylphenyl)boronic acid. CAS No: 2225174-97-8 Role: Advanced Pharmacophore Building Block Pr...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and medicinal chemistry applications of (2-Fluoro-4-isopropylphenyl)boronic acid.

CAS No: 2225174-97-8 Role: Advanced Pharmacophore Building Block Primary Application: Suzuki-Miyaura Cross-Coupling for Lead Optimization[1]

Executive Summary

(2-Fluoro-4-isopropylphenyl)boronic acid is a specialized organoboron reagent used primarily in the synthesis of small-molecule therapeutics. It serves as a critical intermediate for introducing the 2-fluoro-4-isopropylphenyl moiety—a structural motif valued in medicinal chemistry for its ability to modulate lipophilicity (


), metabolic stability, and ligand-receptor binding affinity.

Unlike simple phenylboronic acids, this derivative combines the steric bulk of an isopropyl group (para-position) with the electronic modulation of a fluorine atom (ortho-position). This specific substitution pattern is frequently employed in the development of kinase inhibitors (e.g., MEK inhibitors) and metabolic enzyme modulators (e.g., IDH inhibitors) to fill hydrophobic pockets while resisting cytochrome P450 oxidation.

Chemical Profile & Properties[2][3][4][5][6][7][8][9][10][11]

PropertySpecification
Chemical Name (2-Fluoro-4-isopropylphenyl)boronic acid
CAS Number 2225174-97-8
Molecular Formula

Molecular Weight 182.00 g/mol
Appearance White to off-white solid
Solubility Soluble in MeOH, EtOH, DMSO, THF; sparingly soluble in water
Key Precursor 1-Bromo-2-fluoro-4-isopropylbenzene (CAS 112611-94-6)
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen)

Synthesis & Manufacturing Logic

The synthesis of (2-Fluoro-4-isopropylphenyl)boronic acid presents a regioselectivity challenge. The most robust industrial route avoids direct electrophilic fluorination, instead utilizing a directed bromination of 3-fluorocumene followed by cryogenic borylation.

Retrosynthetic Analysis

The synthesis relies on the ortho-para directing effects of the isopropyl group and the ortho-para directing effect of the fluorine atom.

  • Starting Material: 3-Fluorocumene (1-isopropyl-3-fluorobenzene).

  • Bromination: The isopropyl group activates the para-position (C4 relative to iPr). The fluorine atom (at C3 relative to iPr) directs ortho/para. The position para to the isopropyl group is ortho to the fluorine, creating a cooperative directing effect that favors the formation of 1-bromo-2-fluoro-4-isopropylbenzene .

Synthesis Workflow Diagram

SynthesisRoute Start 3-Fluorocumene (1-isopropyl-3-fluorobenzene) Bromination Bromination (NBS or Br2/Fe) Electrophilic Aromatic Sub. Start->Bromination Regioselective Intermediate 1-Bromo-2-fluoro- 4-isopropylbenzene Bromination->Intermediate Yield >85% Lithiation Lithiation (n-BuLi, -78°C) Li-Halogen Exchange Intermediate->Lithiation Cryogenic Borate Trialkyl Borate (B(OMe)3 or B(OiPr)3) Lithiation->Borate Electrophilic Trap Hydrolysis Acid Hydrolysis (HCl/H2O) Borate->Hydrolysis Product (2-Fluoro-4-isopropylphenyl) boronic acid Hydrolysis->Product Final Isolation

Caption: Industrial synthesis route via regioselective bromination and cryogenic lithiation-borylation.

Detailed Synthetic Protocol

Step 1: Preparation of 1-Bromo-2-fluoro-4-isopropylbenzene

  • Charge a reactor with 3-fluorocumene (1.0 eq) and acetonitrile (solvent).

  • Add N-Bromosuccinimide (NBS, 1.05 eq) slowly at 0°C to control exotherm.

  • Catalyze with

    
     (10 mol%) to promote regioselectivity.
    
  • Stir at room temperature for 4–6 hours. Monitor by GC-MS for disappearance of starting material.

  • Workup: Quench with water, extract with hexanes, and wash with sodium thiosulfate (to remove residual bromine).

  • Purify: Distillation under reduced pressure.

Step 2: Borylation

  • Dissolve the aryl bromide (from Step 1) in anhydrous THF under Argon.

  • Cool to -78°C using a dry ice/acetone bath.

  • Add n-Butyllithium (2.5 M in hexanes, 1.1 eq) dropwise. Maintain internal temperature below -70°C.

    • Mechanism:[2] Lithium-halogen exchange generates the aryllithium species.

  • Stir for 30 minutes at -78°C.

  • Add Trimethyl borate (

    
    , 1.2 eq) rapidly.
    
  • Warm slowly to room temperature over 2 hours.

  • Hydrolyze by adding 1N HCl until pH ~2. Stir for 1 hour to cleave the boronate ester.

  • Extract with Ethyl Acetate. Wash with brine, dry over

    
    , and concentrate.[3]
    
  • Recrystallize from acetonitrile/water to obtain the pure boronic acid.

Medicinal Chemistry Applications

The 2-fluoro-4-isopropylphenyl moiety is not merely a passive structural element; it is an active pharmacophore designed to optimize drug-like properties (ADME).

Structural Logic (Bioisosterism)
  • Isopropyl Group (C4): Provides a bulky hydrophobic anchor. In kinase inhibitors, this often occupies the hydrophobic "back pocket" of the ATP binding site, improving selectivity against other kinases.

  • Fluorine Atom (C2):

    • Conformational Lock: The ortho-fluorine creates a dipole-dipole repulsion or steric clash with the adjacent ring system (in a biaryl context), forcing the molecule into a non-planar conformation (atropisomerism). This pre-organization can reduce the entropic penalty of binding to the target protein.

    • Metabolic Blocking: While the isopropyl group blocks para-oxidation, the fluorine reduces the electron density of the ring, making it less susceptible to oxidative metabolism by Cytochrome P450 enzymes.

Case Studies in Drug Development

A. MEK Inhibitors (Oncology) Recent patent literature (e.g., WO2022208391) highlights the use of this boronic acid to synthesize 3,4-dihydro-2,7-naphthyridine derivatives.

  • Mechanism: The 2-fluoro-4-isopropylphenyl group binds to an allosteric pocket adjacent to the ATP site of MEK1/2.

  • Advantage: The isopropyl group provides necessary van der Waals contact, while the fluorine atom fine-tunes the dihedral angle of the biaryl axis, optimizing fit within the allosteric pocket.

B. Mutant IDH Inhibitors (Oncology/Metabolism) Compounds featuring this moiety have been explored as inhibitors of mutant Isocitrate Dehydrogenase (IDH).

  • Role: The lipophilic tail aids in crossing the blood-brain barrier (BBB), a critical requirement for treating gliomas associated with IDH mutations.

Experimental Guide: Suzuki-Miyaura Coupling

This protocol describes the coupling of (2-Fluoro-4-isopropylphenyl)boronic acid with a heteroaryl chloride, a standard transformation in drug discovery.

Catalytic Cycle Diagram

SuzukiCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Cl insertion) Pd0->OxAdd Ar-Cl TransMet Transmetallation (Boronic Acid + Base) OxAdd->TransMet Base, R-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II) complex RedElim->Pd0 Biaryl Product

Caption: Pd(0)-catalyzed cross-coupling cycle. Base activation of the boronic acid is the rate-determining step for hindered substrates.

Optimized Coupling Protocol

Reagents:

  • (2-Fluoro-4-isopropylphenyl)boronic acid (1.2 eq)[1]

  • Heteroaryl Chloride (1.0 eq)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (3.0 eq)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Procedure:

  • Degas solvents (Dioxane/Water) by sparging with Nitrogen for 15 minutes. Critical: Oxygen poisons the Pd(0) species.

  • Combine the aryl chloride, boronic acid, base, and catalyst in a microwave vial or pressure tube.

  • Add the degassed solvent mixture.

  • Seal and heat to 90°C for 4–12 hours.

    • Note: The steric hindrance of the ortho-fluoro group may require longer reaction times compared to unsubstituted phenylboronic acid.

  • Monitor by LC-MS. Look for the product mass [M+H]+.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry organic layer over

    
    .
    
  • Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Troubleshooting:

  • Low Yield? Switch to a more active catalyst system like XPhos Pd G2 or SPhos Pd G2 . The bulky phosphine ligands (XPhos/SPhos) facilitate the transmetallation of sterically hindered boronic acids.

  • Protodeboronation? If the boronic acid decomposes (loss of

    
     replaced by H), use anhydrous conditions with 
    
    
    
    and DMF at a lower temperature (60°C).

References

  • Compound Identification: AOBChem USA. "(2-Fluoro-4-isopropylphenyl)boronic acid CAS 2225174-97-8".[1][4][5][6][7] Link

  • Precursor Synthesis: PubChem. "1-Bromo-4-fluoro-2-isopropylbenzene (CAS 112611-94-6)".[8] Link

  • MEK Inhibitor Application: Pfizer Inc. "3,4-dihydro-2,7-naphthyridine-1,6(2h,7h)-diones as MEK inhibitors". WO2022208391A1. Link

  • IDH Inhibitor Application: Novartis AG. "3-pyrimidin-4-yl-oxazolidin-2-ones as inhibitors of mutant IDH". WO2013046136A1. Link

  • General Suzuki Protocol: Organic Chemistry Portal. "Suzuki Coupling - Mechanism and Procedures". Link

Sources

Protocols & Analytical Methods

Method

Using (2-Fluoro-4-isopropylphenyl)boronic acid as a building block in drug discovery

Application Note: Strategic Utilization of (2-Fluoro-4-isopropylphenyl)boronic Acid in Drug Discovery Abstract This guide details the strategic application of (2-Fluoro-4-isopropylphenyl)boronic acid as a high-value buil...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of (2-Fluoro-4-isopropylphenyl)boronic Acid in Drug Discovery

Abstract

This guide details the strategic application of (2-Fluoro-4-isopropylphenyl)boronic acid as a high-value building block in medicinal chemistry. Beyond its function as a Suzuki-Miyaura coupling partner, this motif offers a synergistic combination of metabolic stability (via ortho-fluorine blockade) and hydrophobic volume filling (via the para-isopropyl group). This note provides optimized coupling protocols to mitigate protodeboronation—a common failure mode for ortho-fluorinated aromatics—and outlines the structure-activity relationship (SAR) logic for its inclusion in lead optimization.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertySpecification
Compound Name (2-Fluoro-4-isopropylphenyl)boronic acid
Structure A phenyl ring substituted with Boronic acid (C1), Fluorine (C2), and Isopropyl (C4)
Molecular Formula C₉H₁₂BFO₂
Molecular Weight 182.00 g/mol
CAS Number 875446-29-0 (Note: Isomer specific; verify batch regiochemistry)
Solubility Soluble in MeOH, DMSO, DMF, THF; sparingly soluble in water
Stability Hygroscopic; susceptible to protodeboronation under high-temperature basic conditions

Strategic Rationale in Drug Design

The selection of this specific building block is rarely accidental. It addresses two distinct medicinal chemistry challenges simultaneously:

A. The Ortho-Fluorine Effect (Metabolic & Conformational)
  • Metabolic Blockade: The C2 position on a phenyl ring is a common "soft spot" for oxidative metabolism (Phase I hydroxylation) by Cytochrome P450 enzymes. Substituting hydrogen with fluorine (Van der Waals radius 1.47 Å vs. 1.20 Å for H) blocks this site sterically and electronically without significantly altering the overall size of the molecule.

  • Conformational Lock: The ortho-fluorine induces a specific torsional twist between the phenyl ring and any coupled biaryl system due to electrostatic repulsion and steric clashes. This can lock a drug molecule into a bioactive conformation, reducing the entropic penalty of binding to a protein target.

B. The Para-Isopropyl Group (Hydrophobic Filling)
  • Lipophilic Efficiency: The isopropyl group adds significant lipophilic bulk (

    
     value) to fill hydrophobic pockets in the target protein (e.g., kinases or nuclear receptors).
    
  • Bioisosterism: It serves as a metabolically safer bioisostere to the tert-butyl group (which is prone to benzylic oxidation) or the n-propyl group (prone to terminal oxidation).

Experimental Protocols

Caution: Ortho-fluorinated boronic acids are electronically deactivated and sterically hindered. They are prone to protodeboronation (loss of the boron group replaced by a proton) before the cross-coupling can occur, especially in aqueous basic media.

Protocol A: Standard High-Throughput Screening (Robust)

Best for: Initial scaffold decoration where substrate availability is not limited.

  • Reagents:

    • Aryl Halide (1.0 equiv)

    • (2-Fluoro-4-isopropylphenyl)boronic acid (1.5 equiv)

    • Catalyst: Pd(dppf)Cl₂[1]·DCM (5 mol%)

    • Base: K₂CO₃ (2.0 M aqueous, 3.0 equiv)

    • Solvent: 1,4-Dioxane

  • Procedure:

    • Charge reaction vial with Aryl Halide, Boronic Acid, and Pd catalyst.

    • Purge vial with Nitrogen/Argon for 2 minutes (Critical: Oxygen accelerates homocoupling).

    • Add degassed Dioxane and K₂CO₃ solution.

    • Heat to 80°C for 4–12 hours.

    • Note: Do not exceed 90°C; higher temps accelerate deboronation of the fluoro-phenyl ring.

Protocol B: The "Anhydrous" Method (For Difficult Substrates)

Best for: Scale-up or when Protocol A yields the de-boronated byproduct (3-fluorocumene).

  • Rationale: Eliminating water suppresses the hydrolytic pathway leading to protodeboronation.

  • Reagents:

    • Catalyst: Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%) (Buchwald G2/G3 precatalysts are also excellent).

    • Base: K₃PO₄ (finely ground, anhydrous, 3.0 equiv).

    • Solvent: Anhydrous THF or Toluene.

  • Procedure:

    • Combine all solids in a glovebox or under strict Schlenk conditions.

    • Add anhydrous solvent.[2]

    • Heat to 60–70°C . The active phosphine ligand (XPhos) facilitates rapid oxidative addition and transmetallation, outcompeting the decomposition pathway.

Visualized Workflows

Diagram 1: SAR Decision Logic

This logic tree guides the medicinal chemist on when to deploy this specific fragment.

SAR_Logic Start Lead Optimization Target: Phenyl Ring Check_Metab Issue: Metabolic Instability (High Clearance?) Start->Check_Metab Check_Potency Issue: Low Potency (Empty Hydrophobic Pocket?) Start->Check_Potency Sol_F Solution: Add Ortho-Fluorine (Blocks P450 site) Check_Metab->Sol_F Yes Sol_iPr Solution: Add Para-Isopropyl (Increases vdW contact) Check_Potency->Sol_iPr Yes Combined Select Fragment: (2-Fluoro-4-isopropylphenyl) boronic acid Sol_F->Combined Sol_iPr->Combined Result Outcome: Improved t1/2 & Potency Combined->Result

Caption: Decision matrix for selecting the 2-fluoro-4-isopropyl motif during Lead Optimization.

Diagram 2: Optimized Reaction Workflow (Protocol B)

Step-by-step execution to minimize protodeboronation.

Reaction_Flow Step1 1. Inert Atmosphere (Glovebox/Schlenk) Step2 2. Reagent Charge Pd-XPhos + Anhydrous Base Step1->Step2 Strict Exclusion of H2O Step3 3. Activation Heat 60-70°C (Mild) Step2->Step3 Fast Kinetics Step4 4. Monitoring Check for Protodeboronation Step3->Step4 LCMS @ 1hr Step5 5. Workup Scavenge Pd -> Purify Step4->Step5 Complete

Caption: Anhydrous coupling workflow designed to suppress the hydrolytic deboronation pathway.

Troubleshooting & Analysis

Observation (LCMS)Root CauseCorrective Action
Mass = Product - Boronic Acid + H Protodeboronation. The C-B bond cleaved before coupling.Switch to Protocol B (Anhydrous). Lower temperature. Increase catalyst loading to speed up coupling.
Mass = Homocoupling (Biaryl) Oxidative Homocoupling. Oxygen present in solvent.Degas solvents more rigorously (sparge with Ar for 10 min).
No Reaction Steric Hindrance. The ortho-F and para-iPr impede transmetallation.Use a smaller, more electron-rich ligand (e.g., SPhos) or switch to a stronger base (KOtBu) if substrate allows.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

    • Context: Authoritative review on the metabolic stability and electronic effects of fluorine substitution.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link

    • Context: Detailed mechanisms of protodeboronation and catalyst selection for unstable boronic acids.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[3][4][5] Accounts of Chemical Research. Link

    • Context: Foundation for using XPhos and SPhos ligands for hindered substr
  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

    • Context: Case studies on bioisosteres and physical properties of fluorinated arom

Sources

Technical Notes & Optimization

Troubleshooting

Improving yields in Suzuki coupling of (2-Fluoro-4-isopropylphenyl)boronic acid

As a Senior Application Scientist, I've often seen researchers encounter challenges with Suzuki-Miyaura couplings, particularly with substrates that introduce a combination of steric and electronic complexities. (2-Fluor...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've often seen researchers encounter challenges with Suzuki-Miyaura couplings, particularly with substrates that introduce a combination of steric and electronic complexities. (2-Fluoro-4-isopropylphenyl)boronic acid is a prime example of such a substrate. The ortho-fluoro group presents unique electronic effects, while the combination of this substituent and the para-isopropyl group creates significant steric hindrance.

This guide is designed to provide you with practical, in-depth solutions to overcome common issues and improve yields when working with this specific boronic acid. We will move beyond generic advice and delve into the mechanistic reasons behind the troubleshooting steps, empowering you to make informed decisions in your experimental design.

Technical Troubleshooting Guide

Issue 1: Low or No Conversion of the Aryl Halide

You've set up your reaction, but after several hours or even overnight, TLC or LC-MS analysis shows a significant amount of unreacted aryl halide. This is a common, and often frustrating, starting point. The root cause typically lies in an inefficient catalytic cycle, most frequently a slow oxidative addition or transmetalation step.

Question: My reaction with (2-Fluoro-4-isopropylphenyl)boronic acid and an aryl bromide is stalling. What is the most likely cause and how can I fix it?

Answer: A stalled reaction with this substrate combination points towards a few key areas: an insufficiently active catalyst for the oxidative addition step, a suboptimal base/solvent system hindering transmetalation, or catalyst deactivation. The steric bulk from the ortho-fluoro and para-isopropyl groups can significantly slow down key steps in the catalytic cycle.

A Low Conversion Observed B Step 1: Evaluate Catalyst System A->B C Is the ligand bulky and electron-rich enough? B->C D Switch to Buchwald Ligands (e.g., SPhos, XPhos, RuPhos) C->D No F Step 2: Optimize Base & Solvent C->F Yes E Increase Catalyst Loading (e.g., 1-2 mol% -> 3-5 mol%) D->E E->F G Is the base strong enough and soluble? F->G H Use a stronger base like K3PO4 or Cs2CO3. Consider an aqueous/organic solvent mix. G->H No I Step 3: Check for Side Reactions G->I Yes H->I J Is protodeboronation or homocoupling occurring? I->J K Use anhydrous conditions, boronic ester, or KF as the base. J->K Yes cluster_0 Protodeboronation cluster_1 Homocoupling BoronicAcid_P (2-Fluoro-4-isopropylphenyl)boronic acid Deboronated 1-Fluoro-3-isopropylbenzene (Side Product) BoronicAcid_P->Deboronated Base or Acid Catalyzed ProtonSource H+ Source (H2O, Base) ProtonSource->BoronicAcid_P BoronicAcid_H1 (2-Fluoro-4-isopropylphenyl)boronic acid Homocoupled 2,2'-Difluoro-4,4'-diisopropyl-1,1'-biphenyl (Side Product) BoronicAcid_H1->Homocoupled Pd(II) Mediated BoronicAcid_H2 (2-Fluoro-4-isopropylphenyl)boronic acid BoronicAcid_H2->Homocoupled Pd(II) Mediated Pd_II Pd(II) Species Pd_II->BoronicAcid_H1

Caption: Pathways for protodeboronation and homocoupling.

Strategies to Minimize Side Reactions:

  • Prevent Protodeboronation: This side reaction is often catalyzed by excess base or the presence of protic sources, especially at elevated temperatures. [1][2]The electron-withdrawing nature of the ortho-fluoro group can make the C-B bond more susceptible to cleavage.

    • Expertise & Experience: Using a boronate ester, such as the pinacol ester, can significantly enhance stability and reduce the rate of protodeboronation. [3]Alternatively, using anhydrous conditions with a base like CsF or K₃PO₄ can also be effective.

    • Actionable Protocol:

      • Option A (Preferred): Convert the boronic acid to its corresponding pinacol ester before the coupling reaction.

      • Option B: Carefully dry all solvents and reagents. Use an anhydrous-grade solvent and dry your base (e.g., K₃PO₄) in an oven before use. Ensure your reaction is run under a strictly inert atmosphere (Nitrogen or Argon).

  • Suppress Homocoupling: Homocoupling is often promoted by the presence of Pd(II) species and oxygen. [4]If you are using a Pd(II) precatalyst like Pd(OAc)₂, its reduction to the active Pd(0) can sometimes be slow or incomplete, leading to side reactions.

    • Trustworthiness: A robust degassing procedure is non-negotiable. Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which promotes homocoupling.

    • Actionable Protocol:

      • Degassing: Before adding the catalyst, thoroughly degas your reaction mixture. The "freeze-pump-thaw" method (3 cycles) is highly effective. Alternatively, sparging the solvent with argon or nitrogen for at least 30 minutes can suffice.

      • Catalyst Choice: Using a Pd(0) source like Pd₂(dba)₃ can sometimes reduce homocoupling compared to Pd(II) sources. Modern pre-catalysts are also designed to rapidly form the active Pd(0) species, minimizing the window for side reactions. [5]

Frequently Asked Questions (FAQs)

Q1: What are the ideal starting conditions for a screening reaction with (2-Fluoro-4-isopropylphenyl)boronic acid?

A1: For a robust starting point, use a combination known to be effective for challenging substrates. This allows you to establish a baseline for success before optimizing for cost or efficiency.

Recommended Starting Protocol:

  • Reactants:

    • Aryl Halide (Ar-X): 1.0 equiv.

    • (2-Fluoro-4-isopropylphenyl)boronic acid: 1.2 - 1.5 equiv.

    • Base (K₃PO₄): 2.0 - 3.0 equiv.

  • Catalyst System:

    • Pd(OAc)₂: 2 mol %

    • XPhos: 4 mol %

  • Solvent:

    • Toluene/H₂O (e.g., 5:1 v/v), at a concentration of ~0.1 M with respect to the aryl halide.

  • Procedure:

    • Combine the aryl halide, boronic acid, and K₃PO₄ in a reaction flask.

    • Add the toluene and water.

    • Degas the mixture thoroughly by sparging with Argon for 30 minutes.

    • In a separate vial, pre-mix the Pd(OAc)₂ and XPhos in a small amount of degassed toluene.

    • Add the catalyst solution to the reaction mixture under an Argon atmosphere.

    • Heat the reaction to 80-100 °C and monitor by TLC or LC-MS.

Q2: How does the ortho-fluoro substituent specifically impact the reaction?

A2: The fluorine atom has a dual electronic effect. It is strongly electron-withdrawing via induction (-I effect) but weakly electron-donating through resonance (+M effect). In the ortho position, the inductive effect typically dominates, making the boronic acid carbon slightly more electrophilic. This can have several consequences:

  • Protodeboronation: The electron-withdrawing nature can weaken the C-B bond, making it more susceptible to cleavage. [6]* Transmetalation: The effect on transmetalation is complex. While fluoride ions from a base like KF can accelerate the reaction by forming reactive trans-[ArPdF(L)₂] complexes, the fluorine on the aryl ring itself can modulate the reactivity of the boronic acid. [7][8]Careful selection of the base is key to navigating this.

Q3: My aryl halide is an aryl chloride. Why is the reaction even more difficult?

A3: The primary challenge with aryl chlorides is the strength of the C-Cl bond compared to C-Br or C-I bonds. The oxidative addition of Pd(0) into the C-Cl bond is significantly slower and often the rate-limiting step of the entire catalytic cycle. [9]To overcome this, you need a highly active catalyst system. The recommendations provided (e.g., Pd/Buchwald ligand systems) are precisely those developed to activate these less reactive halides. [10]Expect to use higher catalyst loadings (3-5 mol%) and higher temperatures (≥100 °C) for aryl chlorides.

Q4: Can I use a boronate ester instead of the boronic acid? What are the pros and cons?

A4: Yes, and it is often recommended for substrates prone to protodeboronation.

  • Pros: Boronate esters (e.g., pinacol esters) are generally more stable than boronic acids. [3]They are less prone to protodeboronation and are easier to handle and purify as they are typically stable, crystalline solids.

  • Cons: They can be slightly less reactive than the corresponding boronic acids, sometimes requiring slightly more forcing conditions (higher temperature or longer reaction times). [11]The transmetalation step proceeds after hydrolysis of the ester back to the boronic acid (or formation of a borate), so a base and typically some water are still required. [4]

References

  • Amatore, C., Jutand, A., & Le Duc, G. (2011). Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions. Chemistry – A European Journal, 17(8), 2492-2503. Available from: [Link]

  • Amatore, C., Le Duc, G., & Jutand, A. (2010). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. Angewandte Chemie International Edition, 49(29), 5348-5351. Available from: [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(8), 2116-2119. Available from: [Link]

  • Optimizing Suzuki Coupling Reactions. CovaSyn. Available from: [Link]

  • Reeves, J. T., et al. (2015). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Organic Letters, 17(4), 990-993. Available from: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available from: [Link]

  • Grygorenko, O. O., et al. (2018). 'Awaken' aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction. Chemical Communications, 54(78), 11003-11006. Available from: [Link]

  • Yoneda, J. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]

  • Hall, D. G. (Ed.). (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(21), 8436-8451. Available from: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024). Available from: [Link]

  • Reeves, J. T., et al. (2015). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. Available from: [Link]

  • Smith, R. C., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Molecules, 28(3), 1234. Available from: [Link]

  • Wallace, D. J., & Chen, C. Y. (2004). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 69(22), 7543-7547. Available from: [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. Journal of the American Chemical Society, 133(34), 13340-13343. Available from: [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Available from: [Link]

  • Gildner, P. G., & Colacot, T. J. (2017). An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides. Organic & Biomolecular Chemistry, 15(3), 542-548. Available from: [Link]

  • Jessop, P. G. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journal of Organic Chemistry, 16, 1036-1047. Available from: [Link]

  • Joshi, N., et al. (2024). Synthesis and Characterization of Palladium Catalyzed (Carbon-carbon Bond Formation) compounds. RJPT, 17(1), 1-5. Available from: [Link]

  • Studies on Pd/NiFe2O4 catalyzed ligand-free Suzuki reaction in aqueous phase. ResearchGate. Available from: [Link]

  • Knapp, D. M., et al. (2017). "Cationic" Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 139(36), 12832-12835. Available from: [Link]

  • Knapp, D. M., et al. (2017). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. PubMed. Available from: [Link]

  • Which conditions are favorable for the efficient Suzuki coupling? ResearchGate. (2014). Available from: [Link]

  • Why am I getting low yield for my Suzuki coupling reaction? Reddit. (2016). Available from: [Link]

  • Why can't I achieve good yields for this Suzuki reaction? ResearchGate. (2018). Available from: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Angewandte Chemie International Edition, 52(8), 2241-2244. Available from: [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Available from: [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. (2017). Available from: [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(40), 13175-13186. Available from: [Link]

  • Suzuki cross-coupling reaction. YouTube. (2020). Available from: [Link]

  • Molander, G. A., & Figueroa, R. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275-286. Available from: [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. (2017). Available from: [Link]

Sources

Optimization

Technical Support Guide: Storage Stability &amp; Anhydride Formation of (2-Fluoro-4-isopropylphenyl)boronic Acid

Introduction: The "Chameleon" Nature of Boronic Acids Users frequently report inconsistent melting points or "purity failures" for (2-Fluoro-4-isopropylphenyl)boronic acid (CAS: 1256354-92-3) after storage. In 90% of cas...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Chameleon" Nature of Boronic Acids

Users frequently report inconsistent melting points or "purity failures" for (2-Fluoro-4-isopropylphenyl)boronic acid (CAS: 1256354-92-3) after storage. In 90% of cases, the compound has not chemically degraded; it has merely shifted its physical form.

This guide addresses the intrinsic equilibrium between the free boronic acid (monomer) and its cyclic anhydride (boroxine) . Understanding this dynamic is critical for accurate stoichiometry in Suzuki-Miyaura couplings and reproducible analytical characterization.

Module 1: The Mechanism of Instability

The Boroxine Equilibrium

Unlike carboxylic acids, boronic acids are Lewis acids that exist in a reversible equilibrium with their dehydrated trimeric form, known as a boroxine .[1][2] This process is driven by entropy (release of water) and thermodynamics.[2]

For (2-Fluoro-4-isopropylphenyl)boronic acid, two competing structural factors influence this equilibrium:

  • 2-Fluoro Substituent (Electron-Withdrawing): The ortho-fluorine atom increases the Lewis acidity of the boron center and can form a weak intramolecular hydrogen bond (O-H···F). This generally stabilizes the monomeric acid form relative to non-fluorinated analogs, making the hydrolysis of the boroxine faster [1, 2].

  • 4-Isopropyl Substituent (Electron-Donating): The alkyl group at the para position exerts a positive inductive effect (+I), which slightly stabilizes the boroxine form by donating electron density to the electron-deficient boron ring [3].

Key Insight: Under dry storage conditions (desiccator/freezer), the equilibrium shifts right (dehydration). Under ambient humidity, it shifts left (hydrolysis).

Visualizing the Pathway

BoroxineEquilibrium Acid (2-Fluoro-4-isopropylphenyl) boronic acid (Monomer) Transition Dehydration (- 3 H₂O) Acid->Transition Dry Storage / Heat Transition->Acid Boroxine Tris(2-fluoro-4-isopropylphenyl) boroxine (Cyclic Trimer) Transition->Boroxine Boroxine->Transition H₂O / Ambient Humidity

Figure 1: The reversible dehydration pathway. Note that "degradation" (protodeboronation) is a separate, irreversible process not shown here.

Module 2: Diagnosis & Analysis

How do you determine if your sample is "bad" or just dehydrated?

The Melting Point Trap

Do not rely on melting point (MP) for purity.

  • Issue: Boronic acids dehydrate during the heating process of an MP test.

  • Observation: You will often see a "softening" at a lower temperature (the acid melting/dehydrating) followed by a sharp melt at a higher temperature (the boroxine melting).

  • Verdict: A wide or shifted MP range (e.g., 10-20°C variance) is characteristic of boronic acids and is not proof of impurity [4].

Quantitative NMR (qNMR) Speciation

To determine the exact ratio of Acid:Boroxine, you must control the solvent water content.

FeatureProtocol A: Total Purity (Recommended) Protocol B: Speciation (Research Only)
Goal Determine effective molecular weight for stoichiometry.Observe the Acid/Boroxine ratio.
Solvent DMSO-d₆ + 10% D₂O Dry DMSO-d₆ (Molecular Sieve treated)
Mechanism D₂O forces rapid hydrolysis. All Boroxine converts to Acid.Slow exchange allows observation of distinct species.
Result Single set of sharp peaks. Accurate integration.Multiple sets of peaks (Acid + Anhydride). Complex integration.
Experimental Protocol: 19F NMR Analysis

The fluorine atom acts as a sensitive reporter for the boron's coordination environment.

  • Prepare Sample: Dissolve 10 mg of (2-Fluoro-4-isopropylphenyl)boronic acid in 0.6 mL DMSO-d₆.

  • Acquire Spectrum: Run a standard ¹⁹F NMR (decoupled).

  • Interpretation:

    • Single Peak (~ -109 ppm): Indicates a single species (likely the acid if wet, or rapid exchange).

    • Multiple Peaks: If you see a dominant peak and smaller satellite peaks upfield/downfield, this indicates a mixture of monomer and trimer in slow exchange.

    • Action: Add 2 drops of D₂O to the NMR tube and shake. Retest. If the peaks collapse into a single sharp peak, the sample is chemically pure. If the extra peaks remain, they are permanent impurities (e.g., defluorinated byproducts) [1, 5].

Module 3: Storage & Handling

Optimal Storage Conditions
  • Temperature: 2–8°C (Refrigerated).

  • Container: Tightly sealed glass vial with a PTFE-lined cap.

  • Atmosphere: Argon or Nitrogen flush is recommended to prevent oxidative deboronation (though less common for aryl boronic acids than alkyl ones).

The "Moist" Paradox

Counter-intuitively, some commercial suppliers store boronic acids with a trace amount of water (humidified atmosphere) to prevent anhydride formation. However, for the end-user, dry storage is safer to prevent microbial growth or other hydrolytic degradation pathways. Accept that dehydration will occur, and plan to reverse it if necessary.

Module 4: Troubleshooting & Reconstitution

Decision Logic for Users

Troubleshooting Start Issue: Sample looks different or MP is off CheckColor Is the color dark/brown? Start->CheckColor CheckNMR Run ¹H NMR in DMSO-d₆ + D₂O CheckColor->CheckNMR No (White/Off-white) ActionDiscard Chemical Degradation. (Protodeboronation/Oxidation). Discard. CheckColor->ActionDiscard Yes (Oxidation) ResultPure Spectrum Clean? CheckNMR->ResultPure Yes ResultDirty New peaks (non-exchangeable)? CheckNMR->ResultDirty No ActionUse Sample is OK. Calculate stoichiometry based on MW of Acid. ResultPure->ActionUse It was just Anhydride ActionRecrys Recrystallize (See Protocol 4.2) ResultDirty->ActionRecrys Minor Impurities ResultDirty->ActionDiscard Major Impurities

Protocol: Reconversion of Anhydride to Acid

If you require the pure monomeric acid (e.g., for crystal growth or precise kinetics studies):

  • Dissolution: Dissolve the crude solid in a minimum amount of Acetone or THF at room temperature.

  • Hydrolysis: Add water dropwise under vigorous stirring until the solution becomes slightly cloudy.

  • Precipitation: Cool the mixture to 0°C. The monomeric boronic acid (which is less soluble in water/organic mixtures than the anhydride) will precipitate.

  • Filtration: Filter the white solid and air dry. Do not dry in a vacuum oven at high heat , as this will re-form the anhydride [6].

"In-Situ" Correction (Best Practice)

For most synthetic applications (e.g., Suzuki Coupling), you do not need to purify the anhydride.

  • Step 1: Assume the sample is a mixture.

  • Step 2: Use a slight excess (e.g., 1.1–1.2 equiv) of the boronic acid reagent.

  • Step 3: The base (K₂CO₃, Cs₂CO₃) and water present in the Suzuki reaction mixture will instantaneously hydrolyze any boroxine back to the reactive boronate species.

FAQ: Frequently Asked Questions

Q: The Certificate of Analysis says 98% purity, but my elemental analysis for Carbon is high. Why? A: This is classic anhydride formation. The boroxine (C₂₇H₃₀B₃F₃O₃) has a higher carbon weight percentage than the monomer (C₉H₁₂BFO₂). Elemental analysis is often unreliable for stored boronic acids due to this variable water content.

Q: Can I use the anhydride in my reaction? A: Yes. In aqueous basic conditions (standard Suzuki conditions), the anhydride hydrolyzes rapidly to the active boronate species. You may need to adjust the molecular weight calculation (use the monomer MW as a baseline and add a slight excess).

Q: Why does the 2-Fluoro group matter? A: The ortho-fluorine makes the boron more Lewis acidic. While this can stabilize the monomer against dimerization in some cases, it also makes the boronic acid more susceptible to protodeboronation (loss of the boron group) under highly acidic or forcing conditions compared to non-fluorinated analogs. Avoid prolonged exposure to strong acids.

References

  • Tokunaga, Y., et al. "Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution." Journal of the Chemical Society, Perkin Transactions 2, 2002.

  • Rodríguez-Cuamatzi, P., et al. "2,4-Difluorophenylboronic acid."[3][4] Acta Crystallographica Section E, 2009.[4]

  • Iovine, P. M., et al. "Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers." Structural Chemistry, 2015.[5]

  • Hall, D. G. Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine.[3][4][6][7] Wiley-VCH, 2011.

  • BenchChem Technical Support. "Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide." 2025.[2][8][9]

  • Santini, R., et al. "A mild and efficient method for the preparation of arylboronic acids." Tetrahedron Letters, 1998.

Sources

Troubleshooting

Technical Support Center: Base Optimization for (2-Fluoro-4-isopropylphenyl)boronic Acid

Current Status: Active Ticket Focus: Suzuki-Miyaura Coupling Optimization Assigned Specialist: Senior Application Scientist Executive Summary: The Substrate Profile You are working with (2-Fluoro-4-isopropylphenyl)boroni...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Active Ticket Focus: Suzuki-Miyaura Coupling Optimization Assigned Specialist: Senior Application Scientist

Executive Summary: The Substrate Profile

You are working with (2-Fluoro-4-isopropylphenyl)boronic acid . This is not a standard coupling partner; it represents a "perfect storm" of competing electronic and steric effects that frequently leads to low yields or complete reaction failure.

The Dual-Threat Mechanism
  • The Ortho-Fluoro Effect (Instability): The fluorine atom at the ortho position is highly electronegative, withdrawing electron density from the C-B bond. Simultaneously, it possesses lone pairs that can stabilize the transition state for protodeboronation . Under standard aqueous basic conditions, this substrate will decompose into 3-fluorocumene (protonolysis product) faster than it transmetallates.

  • The Para-Isopropyl Effect (Sterics): While the isopropyl group is weakly electron-donating (which usually stabilizes the C-B bond), its bulk at the para position—combined with the ortho-fluorine—creates a specific spatial geometry that can hinder the approach of the palladium catalyst, slowing down the productive cycle and allowing the decomposition pathway to dominate.

The Solution: You cannot simply "add more base." You must select a base that activates the boronic acid without accelerating the hydrolytic cleavage of the C-B bond.

Critical Mechanism Analysis

To solve this, you must visualize the competition between the Productive Cycle (Suzuki Coupling) and the Destructive Cycle (Protodeboronation).

Diagram 1: The "Ate" Complex Bifurcation

The base reacts with the boronic acid to form a boronate "ate" complex. This complex is the fork in the road.

Suzuki_Mechanism Start Boronic Acid (2-F-4-iPr-Ph-B(OH)2) AteComplex Boronate 'Ate' Complex (Activated Species) Start->AteComplex + Base Base Base (OH-, CO3--, F-) Base->AteComplex Transmetallation Transmetallation (Productive Path) AteComplex->Transmetallation Fast Pd Capture Protodeboronation Protodeboronation (Destructive Path) AteComplex->Protodeboronation Slow Pd Capture High pH / High Temp Product Biaryl Product Transmetallation->Product Reductive Elimination Decomp Decomposition (3-Fluorocumene) Protodeboronation->Decomp Pd_II Pd(II)-Ar-X (Oxidative Addition Complex) Pd_II->Transmetallation

Caption: The "Ate" complex is necessary for reaction but susceptible to hydrolysis. Success depends on the Transmetallation rate (


) exceeding the Protodeboronation rate (

).

Base Selection Logic & Optimization

For this specific substrate, standard bases like


 or 

are often fatal due to their high basicity in water. We must move toward anhydrous conditions or fluoride activation .
The Hierarchy of Base Selection
Base ClassSpecific ReagentSuitabilityMechanism of Action
Strong/Aqueous

,

AVOID Rapidly generates high concentration of "ate" complex in water, leading to immediate protodeboronation of the 2-fluoro species.
Weak/Aqueous

,

Risk Can work if the catalyst is extremely active (e.g., Pd-XPhos), but often leads to stalled reactions.
Anhydrous Carbonate

Recommended The "Cesium Effect": The large

cation improves solubility in organic solvents (DMF/Dioxane), allowing the use of less water.
Anhydrous Phosphate

High Priority Acts as a proton sponge with lower nucleophilicity. Often used in suspension with minimal water.
Fluoride Source

,

GOLD STANDARD Forms a B-F bond instead of B-OH. The fluoroborate species is activated for transmetallation but significantly more resistant to protodeboronation.
Diagram 2: Troubleshooting Decision Tree

Base_Selection_Flow Start Start Optimization (2-F-4-iPr-Ph-B(OH)2) Q1 Is the Electrophile Electron Deficient? Start->Q1 PathA Standard Condition: Pd(dppf)Cl2 + K2CO3 (aq) Q1->PathA Yes (Easy Coupling) PathB Anhydrous Condition: Pd(OAc)2/XPhos + K3PO4 Q1->PathB No (Neutral/Rich) Result1 Check Yield PathA->Result1 PathB->Result1 PathC Fluoride Activation: Pd2(dba)3/PCy3 + CsF Result1->PathC Low Yield / Protodeboronation Observed

Caption: Workflow for selecting reaction conditions. If standard or anhydrous phosphate conditions fail, switch immediately to Fluoride activation.

Recommended Experimental Protocols

Do not rely on "standard" Suzuki conditions. Use these two specific protocols designed for unstable boronic acids.

Protocol A: The Anhydrous Phosphate Method (General Purpose)

Best for when you want to avoid the expense of Cesium or specialized ligands.

  • Solvent System: Toluene/Water (10:1 ratio). The low water content is critical.

  • Base:

    
     (3.0 equivalents). Crucial:  Must be finely ground.
    
  • Catalyst:

    
     (2 mol%) + SPhos  or XPhos  (4 mol%).
    
    • Why: These Buchwald ligands create a highly active catalyst that transmetallates faster than the boronic acid can decompose.

  • Temperature: 80°C.

  • Procedure:

    • Charge solids (

      
      , Ligand, Boronic Acid, Electrophile, Base) into a vial.
      
    • Evacuate and backfill with Argon (3x).

    • Add degassed Toluene and Water.

    • Seal and heat.

Protocol B: The Fluoride Activation Method (The "Rescuer")

Use this if Protocol A yields <40% or if you observe the de-boronated byproduct (3-fluorocumene).

  • Solvent System: THF or Dioxane (Anhydrous).

  • Base:

    
     (2.5 equivalents).
    
  • Catalyst:

    
     (1.5 mol%) + 
    
    
    
    (3.3 mol%) OR
    
    
    (5 mol%).
  • Temperature: Reflux (THF: 65°C, Dioxane: 100°C).

  • Mechanism: The fluoride anion binds to the boron, creating a [R-BF(OH)2]- species. This species is activated for the Palladium but is chemically distinct from the hydrolytically unstable [R-B(OH)3]- species.

Troubleshooting & FAQ

Q: I see the starting halide disappear, but I don't see the product. Where is the mass balance? A: Check the solvent front of your TLC or the early retention time of your LCMS. You have likely formed 3-fluorocumene via protodeboronation.

  • Fix: Switch to Protocol B (Fluoride activation) or lower the reaction temperature and increase catalyst loading to 5 mol%.

Q: Can I use the Pinacol Ester (Bpin) instead of the Acid? A: Yes, and it is highly recommended. The Bpin derivative of 2-fluoro-4-isopropylphenyl is significantly more stable towards hydrolysis than the free acid. However, Bpin esters often require an explicit hydrolysis step in situ to react.

  • Fix: If using Bpin, use

    
     (tribasic potassium phosphate monohydrate) in Dioxane. The water of crystallization provides just enough moisture to hydrolyze the ester slowly, releasing the active acid at a rate that matches the catalytic cycle ("Slow Release" strategy).
    

Q: Why not just use excess boronic acid? A: You can, but with 2-fluoro substrates, the decomposition byproducts can sometimes coordinate to the Palladium, poisoning the catalyst. If you must, use 2.0 - 2.5 equivalents, but optimization of the base is a more elegant and scalable solution.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Link

  • Wright, S. W., et al. (1994). Fluoride-Mediated Boronic Acid Coupling Reactions.[1][2][3][4][5] The Journal of Organic Chemistry. Link

Sources

Optimization

Troubleshooting low reactivity of ortho-substituted phenylboronic acids

Technical Support Center: Ortho-Substituted Phenylboronic Acid Reactivity Welcome to the Advanced Catalysis Support Module. User Context: You are experiencing low yields (<10-20%) or complete failure when coupling ortho-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ortho-Substituted Phenylboronic Acid Reactivity

Welcome to the Advanced Catalysis Support Module. User Context: You are experiencing low yields (<10-20%) or complete failure when coupling ortho-substituted phenylboronic acids (e.g., 2,6-disubstituted, 2-alkoxy, or 2-halo derivatives). Support Lead: Dr. Aris Thorne, Senior Application Scientist.

Module 1: Diagnosis – The "Ortho-Effect" Paradox

Q: Why is my reaction failing despite using standard Suzuki conditions (Pd(PPh3)4 / Na2CO3)?

A: You are likely encountering the Transmetallation/Protodeboronation Trap . Standard conditions fail because ortho-substituents create a kinetic bottleneck at the transmetallation step.

  • Steric Blocking: The bulky ortho-group prevents the boronate from approaching the square-planar Palladium(II) complex.

  • The Trap: Because transmetallation is slow, the activated boronate species accumulates in the basic solution.

  • The Failure Mode: Instead of coupling, the boronate undergoes Protodeboronation (hydrolysis of the C-B bond), yielding the deboronated arene (Ar-H) rather than the biaryl product.

Critical Diagnostic Check: Run your reaction mixture on GC-MS or LC-MS.

  • Scenario A: Starting halide is consumed, but product is Ar-H (deboronated). Cause: Instability/Protodeboronation.[1][2]

  • Scenario B: Starting halide is untouched. Cause: Catalyst death or failure to undergo oxidative addition (less likely with aryl iodides/bromides, but possible with chlorides).

Visualization: The Kinetic Bottleneck

The following diagram illustrates where the cycle breaks and why standard ligands fail.

Suzuki_Ortho_Failure Start Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Start->OxAdd + Ar-X TransMetal Transmetallation (The Bottleneck) OxAdd->TransMetal Slow Approach Boronate Activated Boronate (Ar'-B(OH)3)- Boronate->TransMetal Steric Clash! SideRxn Protodeboronation (Ar'-H + B(OH)3) Boronate->SideRxn Accumulation in Basic Media Prod Reductive Elimination (Biaryl Product) TransMetal->Prod Fast Prod->Start Regenerate Pd(0)

Figure 1: The "Ortho-Block" mechanism. Steric bulk retards transmetallation, causing the boronate to divert into the irreversible protodeboronation pathway.

Module 2: The Catalyst Solution (Ligand Selection)

Q: Which catalyst system overcomes this steric barrier?

A: You must switch to Dialkylbiaryl Phosphines (Buchwald Ligands) . Standard phosphines like PPh3 or dppf lack the necessary bulk and electron richness to force transmetallation in these substrates.

Recommended Systems:

LigandStructure/TypeBest For...Why it works
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylOrtho-substituted Boronic Acids The methoxy groups on the ligand interact with the Pd center to stabilize the monoligated species, creating a "pocket" that facilitates transmetallation of hindered substrates [1].
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylAryl Chlorides / Heterocycles Extremely bulky; promotes oxidative addition of unactivated chlorides and tolerates heteroatoms.
Pd-PEPPSI-IPr NHC-Stabilized Pd(II)Tetra-ortho-substituted systems The "throw-away" pyridine ligand creates a highly active 12-electron species capable of coupling extremely hindered centers.

The "Golden" Protocol (SPhos Method):

  • Catalyst: Pd(OAc)2 (1-2 mol%) + SPhos (2-4 mol%) OR Pre-formed SPhos Pd G2/G3/G4.

  • Base: K3PO4 (Potassium Phosphate Tribasic). Avoid Na2CO3 or Cs2CO3 if deboronation is high; phosphate is milder.

  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water.

  • Temperature: 80°C - 100°C.

Module 3: The Reagent Solution (MIDA & Trifluoroborates)

Q: Even with SPhos, my boronic acid decomposes before coupling. What now?

A: If protodeboronation is faster than the SPhos-catalyzed coupling, you must control the concentration of the free boronic acid. You need a "Slow Release" strategy.

Option A: MIDA Boronates (The Stability King)

N-Methyliminodiacetic acid (MIDA) boronates are sp3-hybridized and chemically inert to anhydrous cross-coupling conditions. They do not transmetallate directly.

  • Mechanism: Under aqueous basic conditions, the MIDA backbone hydrolyzes slowly, releasing the active boronic acid in low concentrations.[3]

  • Benefit: The free boronic acid is consumed by the catalyst immediately upon release, never accumulating high enough concentrations to drive the second-order decomposition pathways [2].

Option B: Potassium Organotrifluoroborates (The Molander Salts)

These are air-stable salts (R-BF3K) that hydrolyze to boronic acids in situ.

  • Benefit: They are more robust than boronic acids and often work well with PdCl2(dppf) or XPhos in alcohol-based solvents [3].

Module 4: Troubleshooting Workflows

Q: How do I systematically fix my reaction?

Follow this decision tree to select the correct protocol modification.

Troubleshooting_Tree Start Start: Low Yield with Ortho-Substituted Boronic Acid Check Analyze Crude Mixture (GC/LC-MS) Start->Check Res1 Result: SM Remaining No Product, No Deboronation Check->Res1 Res2 Result: SM Consumed Major Product is Ar-H (Deboronated) Check->Res2 Sol1 Action: Ligand Failure Switch to SPhos or XPhos Res1->Sol1 Catalyst inactive Sol2 Action: Instability Switch to MIDA Boronate or Anhydrous Conditions Res2->Sol2 Boronic acid unstable

Figure 2: Diagnostic logic for distinguishing between catalytic inactivity and substrate instability.

Appendix: Validated Experimental Protocols

Protocol A: The SPhos Method (For Steric Hindrance)

Use this when the boronic acid is stable, but the reaction is sluggish.

  • Charge: A reaction vial with Aryl Halide (1.0 equiv), Boronic Acid (1.2 - 1.5 equiv), Pd(OAc)2 (2 mol%), and SPhos (4 mol%).

    • Tip: Use commercially available SPhos Pd G2 precatalyst for better reproducibility.

  • Add Base: Finely ground K3PO4 (2.0 equiv).

  • Solvent: Add Toluene (anhydrous) and Water in a 10:1 ratio (0.2 M concentration relative to halide).

    • Why Water? Water is strictly required for the boronate activation step in this cycle.

  • Degas: Sparge with Argon for 5 minutes.

  • Heat: Seal and heat to 100°C for 2-12 hours.

  • Monitor: Check LC-MS. If conversion stalls, add a second portion of catalyst/ligand.

Protocol B: The MIDA Slow-Release Method (For High Instability)

Use this for 2-pyridyl, 2-fluoro, or 2,6-disubstituted substrates that protodeboronate rapidly.

  • Charge: Aryl Halide (1.0 equiv), MIDA Boronate (1.5 equiv), and SPhos Pd G2 (2-5 mol%).

  • Base: K3PO4 (3.0 equiv).

  • Solvent: 1,4-Dioxane / Water (5:1 ratio).

    • Critical: The water ratio controls the hydrolysis rate. Do not change this ratio arbitrarily.

  • Heat: 60°C - 80°C.

    • Note: MIDA hydrolysis is temperature dependent. If the reaction is too slow, increase T to 90°C to release the boronic acid faster.

References

  • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Highly Active Catalyst for the Synthesis of Sterically Hindered Biaryls.[4] Angewandte Chemie International Edition.

  • Gillis, E. P., & Burke, M. D. (2007). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[5] Journal of the American Chemical Society.[5][6][7]

  • Molander, G. A., & Ellis, N. (2007).[8] Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research.

  • Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Mechanism. Journal of the American Chemical Society.[5][6][7]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to IR Spectroscopy of Boronic Acid and Fluorine Functional Groups

For Researchers, Scientists, and Drug Development Professionals Introduction Infrared (IR) spectroscopy is a cornerstone analytical technique in modern chemistry, providing invaluable insights into molecular structure by...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Infrared (IR) spectroscopy is a cornerstone analytical technique in modern chemistry, providing invaluable insights into molecular structure by probing the vibrational transitions of covalent bonds. For professionals in drug development and materials science, the ability to accurately identify and characterize functional groups is paramount. This guide offers an in-depth comparison of the IR spectroscopic signatures of two crucial functional groups: boronic acids and organofluorine moieties. While both are prevalent in contemporary chemical research, their detection and interpretation in IR spectra present unique characteristics and challenges. This document provides a comprehensive analysis, supported by experimental data and established protocols, to aid researchers in the precise identification of these groups.

The Vibrational Landscape: Theoretical Underpinnings

The foundation of IR spectroscopy lies in the principle that molecules absorb infrared radiation at specific frequencies corresponding to their natural vibrational modes. The energy of these vibrations is primarily determined by the masses of the bonded atoms and the strength of the bond connecting them.

Boronic Acids (R-B(OH)₂): The boronic acid functional group is characterized by a central boron atom bonded to an organic residue (R) and two hydroxyl groups. Its IR spectrum is a composite of several key vibrational modes:

  • O-H Stretching: The hydroxyl groups give rise to a prominent, broad absorption band, typically in the 3600-3200 cm⁻¹ region. This broadening is a direct consequence of intermolecular hydrogen bonding, a hallmark of boronic acids in the solid state.[1][2]

  • B-O Stretching: The asymmetric stretching of the B-O bonds produces a very strong and often broad band in the 1380-1310 cm⁻¹ range.[3][4] This is one of the most diagnostic peaks for a boronic acid. A weaker, symmetric B-O stretch may be observed around 850 cm⁻¹.[5]

  • B-C Stretching: The stretching vibration of the boron-carbon bond is typically weaker and appears in the 1150-1080 cm⁻¹ region.[1][5] Its intensity can vary depending on the nature of the R group.

  • O-H Bending: In-plane bending of the O-H groups can sometimes be observed around 1190 cm⁻¹.[6]

Organofluorine Compounds (R-F): The carbon-fluorine bond is one of the strongest single bonds in organic chemistry due to the high electronegativity of fluorine.[7] This has a profound effect on its vibrational frequency.

  • C-F Stretching: The C-F stretching vibration gives rise to a strong to very strong absorption in the 1400-1000 cm⁻¹ region.[7][8] The exact position is highly sensitive to the molecular environment.[7]

    • Monofluorinated compounds: Typically show a strong band between 1110 and 1000 cm⁻¹.[7]

    • Polyfluorinated compounds: The presence of multiple fluorine atoms on the same carbon (CF₂ or CF₃) leads to symmetric and asymmetric stretching modes, often resulting in multiple strong bands in the 1360-1100 cm⁻¹ range.[7][9] These bands can be so intense that they obscure other signals in this region.[7]

Comparative Analysis of IR Spectral Features

A direct comparison reveals both overlapping regions and distinct features that are critical for accurate assignment. The primary region of potential overlap is the fingerprint region (below 1500 cm⁻¹), where both B-O/B-C and C-F stretches appear.

Functional GroupKey Vibrational ModeTypical Wavenumber (cm⁻¹)IntensityPeak ShapeDistinguishing Features & Considerations
Boronic Acid O-H Stretch3600 - 3200StrongBroadIndicative of hydrogen bonding.[1][2]
B-O Asymmetric Stretch1380 - 1310Strong to Very StrongBroadHighly diagnostic for the boronic acid group.[3][4]
B-C Stretch1150 - 1080Weak to MediumSharpCan be difficult to assign definitively.[1]
O-H In-plane Bend~1190MediumSharpNot always observed.[6]
Organofluorine C-F Stretch (Monofluoro)1110 - 1000StrongSharpPosition is sensitive to substituents.[7]
C-F Stretches (CF₂)1250 - 1100Very StrongMultiple Sharp BandsAsymmetric and symmetric stretches.[9]
C-F Stretches (CF₃)1360 - 1150Very StrongMultiple Sharp BandsAsymmetric and symmetric stretches, often very intense.[10]

Causality Behind Experimental Observations:

The broadness of the O-H and B-O stretching bands in boronic acids is a direct result of the dynamic nature of their hydrogen-bonded networks in the solid state or in concentrated solutions.[1] This creates a range of bond environments, leading to a superposition of slightly different absorption frequencies. In contrast, C-F bonds do not participate in hydrogen bonding, and their stretching vibrations typically result in sharp, well-defined peaks. The exceptional intensity of C-F absorption bands is due to the large change in dipole moment during the stretching vibration, a consequence of the bond's significant polarity (Cδ+—Fδ−).[7]

Experimental Protocols

To ensure the acquisition of high-quality, reproducible IR spectra, the following self-validating protocols are recommended.

Protocol 1: Sample Preparation for Transmission FT-IR

This protocol is suitable for solid samples.

  • Sample Purity Verification: Before analysis, confirm sample purity using an orthogonal technique (e.g., NMR or LC-MS) to ensure that observed peaks are not from impurities.

  • KBr Pellet Preparation: a. Gently grind 1-2 mg of the solid sample with ~200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle. Rationale: Grinding ensures a homogenous mixture and reduces scattering of the IR beam. b. Transfer the mixture to a pellet-forming die. c. Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet. Self-Validation Check: A good pellet should be clear. Cloudiness indicates moisture or insufficient grinding, which can degrade spectral quality.

  • Background Spectrum Acquisition: Place the empty sample holder in the spectrometer and acquire a background spectrum. This accounts for atmospheric CO₂ and H₂O, as well as any instrumental artifacts.

  • Sample Spectrum Acquisition: Place the KBr pellet in the sample holder and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Protocol 2: Attenuated Total Reflectance (ATR) FT-IR

ATR is a powerful technique for analyzing solid or liquid samples with minimal preparation.[11]

  • Crystal Cleaning: Clean the ATR crystal (typically diamond or germanium) with an appropriate solvent (e.g., isopropanol) and allow it to dry completely. Rationale: A clean crystal is essential to prevent cross-contamination and background interference.

  • Background Spectrum Acquisition: With the clean, dry crystal, acquire a background spectrum.

  • Sample Application: a. For solids: Place a small amount of the powder onto the crystal and apply firm, consistent pressure using the built-in pressure clamp. Self-Validation Check: The software should indicate good contact between the sample and the crystal. Consistent pressure ensures reproducibility. b. For liquids: Place a single drop of the liquid onto the crystal.

  • Sample Spectrum Acquisition: Acquire the sample spectrum, co-adding 16-32 scans.

  • Post-Analysis Cleaning: Thoroughly clean the ATR crystal with a suitable solvent.

Visualization of Key Concepts

Workflow for IR Spectral Analysis

The following diagram outlines a logical workflow for the identification of boronic acid and fluorine functional groups.

IR_Analysis_Workflow cluster_0 Step 1: Initial Spectrum Inspection cluster_1 Step 2: Functional Group Identification cluster_2 Step 3: Confirmation in Fingerprint Region A Acquire Spectrum (ATR or KBr) B Examine 4000-2500 cm⁻¹ Region A->B C Broad Peak at 3600-3200 cm⁻¹? B->C Analyze High-Frequency Region D Boronic Acid Suspected O-H Stretch Present C->D Yes E Examine 1400-1000 cm⁻¹ Region C->E No H Check for Strong, Broad B-O Stretch (1380-1310 cm⁻¹) D->H Proceed to Confirm F Strong, Sharp Peak(s)? E->F G Fluorine Suspected C-F Stretch Present F->G Yes F->H No K Analyze Pattern of C-F Peaks (Mono vs. Polyfluorinated) G->K Proceed to Confirm I Check for Weaker B-C Stretch (1150-1080 cm⁻¹) H->I Peak Found J Confirm Boronic Acid I->J Peak Found L Confirm Fluorine K->L Pattern Matched Boronic_Acid_Vibrations cluster_vibrations Characteristic IR Absorptions Phenylboronic_Acid C₆H₅B(OH)₂ OH_Stretch O-H Stretch (Broad) ~3300 cm⁻¹ Phenylboronic_Acid->OH_Stretch from -OH groups BO_Stretch B-O Stretch (Strong, Broad) ~1350 cm⁻¹ Phenylboronic_Acid->BO_Stretch from B(OH)₂ BC_Stretch B-C Stretch (Medium) ~1100 cm⁻¹ Phenylboronic_Acid->BC_Stretch from C-B bond Aromatic_CH Aromatic C-H Stretch ~3050 cm⁻¹ Phenylboronic_Acid->Aromatic_CH from Phenyl Ring

Caption: Key IR vibrational modes for a typical aryl boronic acid.

Conclusion

The accurate interpretation of IR spectra for molecules containing boronic acid and fluorine functional groups requires a nuanced understanding of their distinct vibrational characteristics. Boronic acids are primarily identified by a combination of a broad O-H stretch above 3200 cm⁻¹ and a strong, broad B-O stretch around 1350 cm⁻¹. Conversely, organofluorine compounds are characterized by very strong, sharp C-F stretching absorptions in the 1400-1000 cm⁻¹ region, with the specific pattern and intensity providing clues to the degree of fluorination. While their absorption regions can overlap, careful attention to peak shape, intensity, and the presence of corroborating bands outside the fingerprint region allows for confident and unambiguous structural assignment. The experimental protocols and analytical workflows provided herein offer a robust framework for researchers to achieve reliable and reproducible results.

References

  • Wikipedia. (n.d.). Carbon–fluorine bond. Retrieved from [Link]

  • Jung, J. O., et al. (2022). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. Journal of the American Chemical Society. Retrieved from [Link]

  • Dementjev, A. P., et al. (2020). Intrinsic infrared absorption for carbon–fluorine bonding in fluorinated nanodiamond. Mendeleev Communications. Retrieved from [Link]

  • Pace, C. D., et al. (2014). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of boric acid. Retrieved from [Link]

  • Michalska, D., et al. (2008). Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods. AIP Publishing. Retrieved from [Link]

  • Santhakumari, B., & Ramachandran, K. (2015). DFT, FT-IR, FT-Raman and Vibrational Studies of 3-Methoxyphenyl Boronic Acid. AIP Publishing. Retrieved from [Link]

  • Li, B., et al. (2011). Fourier transformation infrared spectrum studies on the role of fluorine in SnO2:F films. AIP Publishing. Retrieved from [Link]

  • Jung, J. O., et al. (2022). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. Journal of the American Chemical Society. Retrieved from [Link]

  • Hines, J. D., et al. (2004). Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces. PubMed. Retrieved from [Link]

  • Dikmen, G., & Alver, Ö. (2021). VIBRATIONAL STUDIES OF MONOMER, DIMER AND TRIMER STRUCTURES OF 4-CARBOXY PHENYLBORONIC ACID. DergiPark. Retrieved from [Link]

  • Santucci, A., & Sbrana, G. (1971). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Science Publishing. Retrieved from [Link]

  • Santucci, A., & Sbrana, G. (1971). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Science Publishing. Retrieved from [Link]

  • Pace, C. D., et al. (2014). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. ResearchGate. Retrieved from [Link]

  • Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online. Retrieved from [Link]

Sources

Comparative

Bioisosteric comparison of isopropyl vs ethyl fluorophenyl boronic acids

This guide provides a technical bioisosteric comparison of Isopropyl versus Ethyl substituents on Fluorophenyl Boronic Acid scaffolds. It is designed for medicinal chemists and drug developers optimizing transition-state...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical bioisosteric comparison of Isopropyl versus Ethyl substituents on Fluorophenyl Boronic Acid scaffolds. It is designed for medicinal chemists and drug developers optimizing transition-state inhibitors or reversible covalent warheads.

Executive Summary: The Steric-Electronic Balancing Act

In the design of boronic acid-based therapeutics (e.g., proteasome inhibitors, arginase inhibitors), the modulation of the phenyl ring is critical for two factors: Lewis Acidity (


)  and Metabolic Stability .

While Fluorine is introduced to lower the


 (enhancing tetrahedral intermediate formation at physiological pH), the alkyl co-substituent (Ethyl vs. Isopropyl) acts as a "tuning knob" for lipophilicity and steric shielding.
  • Ethyl Fluorophenyl Boronic Acids: Offer a balanced profile with moderate steric bulk, allowing for easier fitting into restricted pockets but possessing a "metabolic soft spot" at the benzylic position.

  • Isopropyl Fluorophenyl Boronic Acids: Provide superior steric shielding of the boron center (preventing oxidative deboronation) and eliminate the formation of reactive benzylic aldehyde metabolites, albeit with a higher entropic penalty upon binding.

Physicochemical & Structural Comparison

The choice between an ethyl and isopropyl group fundamentally alters the molecular volume and electronic distribution.

Table 1: Comparative Properties (Theoretical & Empirical Trends)
FeatureEthyl Fluorophenyl Boronic AcidIsopropyl Fluorophenyl Boronic AcidImpact on Drug Design
Steric Parameter (Taft

)
-1.31-1.71Isopropyl is significantly bulkier; excludes binding in tight S1/S2 pockets.
Lipophilicity (

)
Baseline (+1.0 vs H)+1.3 to +1.5 vs HIsopropyl increases permeability but decreases aqueous solubility.
Benzylic Oxidation High Risk (

Alcohol

Ketone)
Lower Risk (

Alcohol

Stable)
Isopropyl metabolites are generally less reactive/toxic.
Rotational Freedom High (Ethyl chain sweep)Restricted (Gem-dimethyl anchor)Isopropyl pre-organizes the scaffold but limits conformational adaptation.
Inductive Effect (+I) ModerateStrongerIsopropyl slightly raises

(counteracting Fluorine) more than Ethyl.
Visualizing the Bioisosteric Shift

The following diagram illustrates the decision matrix when selecting between these two moieties based on the binding pocket characteristics.

Bioisostere_Decision_Tree Start Lead Optimization: Fluorophenyl Boronic Acid Scaffold Target_Deep Deep/Narrow Pocket? (e.g., Proteasome) Start->Target_Deep Target_Surface Solvent Exposed/Shallow? (e.g., $beta$-Lactamase) Start->Target_Surface Branch_Ethyl Ethyl Substitution Outcome_Ethyl PROS: Minimal steric clash CONS: Benzylic oxidation risk Branch_Ethyl->Outcome_Ethyl Branch_Iso Isopropyl Substitution Outcome_Iso PROS: Metabolic Shielding (Deboronation) CONS: High Entropic Penalty Branch_Iso->Outcome_Iso Target_Deep->Branch_Ethyl Requires Compactness Target_Surface->Branch_Iso Tolerates Bulk

Figure 1: Decision logic for alkyl selection based on target pocket topology.

Critical Mechanistic Analysis

A. Modulation of Lewis Acidity (The "Warhead" Efficiency)

The efficacy of a boronic acid drug depends on its ability to transition from a trigonal planar (


) neutral form to a tetrahedral (

) boronate anion upon binding to a nucleophile (e.g., Serine-OH).
  • The Fluorine Effect: Fluorine (electron-withdrawing) lowers the

    
     of the boronic acid (typically from ~9.0 to ~7.5), bringing it closer to physiological pH. This increases the concentration of the reactive species.
    
  • The Alkyl Counter-Effect:

    • Ethyl (+I effect): Weakly pushes electron density into the ring, slightly raising

      
       (antagonistic to Fluorine).
      
    • Isopropyl (+I effect): Stronger inductive donor. It raises the

      
       more than the ethyl group.
      
    • Conclusion: If your lead compound is too acidic (binding non-specifically), switch from Ethyl to Isopropyl to fine-tune the

      
       upward.
      
B. Metabolic Stability: The "Shielding" Hypothesis

Boronic acids are susceptible to Oxidative Deboronation (mediated by CYP450 or ROS), where the C-B bond is cleaved, rendering the drug inactive.

  • Mechanism: An oxidizing species attacks the empty p-orbital of the Boron.

  • Isopropyl Advantage: The bulky gem-dimethyl group of the isopropyl moiety (especially if ortho to the boron) creates a "steric umbrella." This prevents the approach of bulky CYP450 heme iron-oxo species, significantly extending the half-life (

    
    ) compared to the ethyl analog.
    

Experimental Protocols (Self-Validating Systems)

To empirically verify the superiority of one bioisostere over the other for your specific series, execute the following protocols.

Protocol 1: Comparative Oxidative Stability Assay

Objective: Quantify the resistance to oxidative deboronation.

Reagents:

  • Test Compounds (10 mM in DMSO)

  • Phosphate Buffer (100 mM, pH 7.4)

  • Hydrogen Peroxide (

    
    , 30%) or CYP450 microsomes.
    
  • Internal Standard (e.g., Warfarin).

Workflow:

  • Incubation: Dilute compounds to 50 µM in buffer. Add

    
     (1 mM final) or Microsomes (1 mg/mL + NADPH).
    
  • Sampling: Aliquot at

    
     min.
    
  • Quenching: Add ice-cold Acetonitrile (containing Internal Standard).

  • Analysis: LC-MS/MS monitoring the parent mass and the specific phenol metabolite (product of deboronation).

Validation Criteria:

  • The Isopropyl analog should show >2-fold slower degradation rate (

    
    ) than the Ethyl  analog to justify the added steric bulk.
    
Protocol 2: Determination via Spectrophotometric Titration

Objective: Determine the ionization constant to predict physiological binding state.

Workflow:

  • Prepare a 50 µM solution of the boronic acid in a mixed buffer system (Citrate/Phosphate/Borate) covering pH 4.0 to 12.0.

  • Measure UV absorbance (200–400 nm) at 0.5 pH unit intervals.

  • Plot Absorbance at

    
     vs. pH.
    
  • Fit data to the Henderson-Hasselbalch equation.

Data Interpretation:

  • A shift in

    
     indicates the conversion from trigonal to tetrahedral geometry.
    
  • Target: For reversible covalent inhibitors, aim for a

    
     between 7.0 and 8.0.
    

Metabolic Pathway Visualization

Understanding the metabolic fate of the alkyl chain is crucial for toxicity profiling.

Metabolism_Comparison cluster_Ethyl Ethyl Metabolism (High Reactivity) cluster_Iso Isopropyl Metabolism (High Stability) E_Start Ethyl-Ar-B(OH)2 E_Step1 CYP450 (Benzylic Hydroxylation) E_Start->E_Step1 E_Inter 1-Hydroxyethyl-Ar E_Step1->E_Inter E_Tox Acetyl-Ar (Reactive Ketone) Potential Toxicity E_Inter->E_Tox I_Start Isopropyl-Ar-B(OH)2 I_Step1 CYP450 (Benzylic Hydroxylation) I_Start->I_Step1 I_Stable Tertiary Alcohol (Metabolically Stable) I_Step1->I_Stable

Figure 2: Metabolic divergence. Ethyl groups can oxidize to reactive ketones, whereas Isopropyl groups form stable tertiary alcohols.

Conclusion & Recommendation

  • Select Ethyl Fluorophenyl Boronic Acids when:

    • The binding pocket is narrow or restrictive.

    • You need to minimize lipophilicity (

      
      ).
      
    • The target requires a slightly lower

      
       for potency.
      
  • Select Isopropyl Fluorophenyl Boronic Acids when:

    • Metabolic Stability is the bottleneck: The gem-dimethyl group blocks deboronation and prevents reactive metabolite formation.

    • Selectivity is required: The added bulk can exclude the inhibitor from smaller, off-target enzymes (e.g., serine proteases).

    • Solubility is not the primary limiter: You can afford the increase in

      
      .
      

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link

  • Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm. Link

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

  • Adamczyk-Woźniak, A., et al. (2015). Benzoxaboroles – Old compounds with new applications. Journal of Organometallic Chemistry. Link

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.